Usp1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H22F4N6O |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-(3-fluoro-2-propan-2-ylphenyl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7H-purin-8-one |
InChI |
InChI=1S/C26H22F4N6O/c1-14(2)21-17(5-4-6-18(21)27)22-31-11-19-24(34-22)36(25(37)32-19)12-15-7-9-16(10-8-15)23-33-20(13-35(23)3)26(28,29)30/h4-11,13-14H,12H2,1-3H3,(H,32,37) |
InChI Key |
DCXQZTACMIBGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1F)C2=NC=C3C(=N2)N(C(=O)N3)CC4=CC=C(C=C4)C5=NC(=CN5C)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Usp1-IN-2: A Technical Guide to its Mechanism of Action in DNA Damage Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp1-IN-2, also identified as Compound I-193, is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins involved in DNA repair pathways.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in DNA damage repair, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action: Inhibition of USP1 Deubiquitinase Activity
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of the USP1-UAF1 complex.[1] This complex is responsible for removing monoubiquitin from two crucial DNA repair proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[3][4][5]
By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated PCNA (PCNA-Ub) and monoubiquitinated FANCD2 (FANCD2-Ub).[4][6] This accumulation disrupts the normal progression of DNA repair processes, rendering cancer cells, particularly those with deficiencies in other DNA repair pathways like Homologous Recombination (HR), more susceptible to DNA damaging agents and inducing synthetic lethality.[4][7]
Key Signaling Pathways Affected by this compound
The inhibition of USP1 by this compound primarily impacts two major DNA damage repair pathways:
-
Translesion Synthesis (TLS): USP1 deubiquitinates PCNA, a key step in the termination of TLS. TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. By preventing PCNA deubiquitination, this compound prolongs the association of TLS polymerases with the replication fork, which can lead to increased mutagenesis and replication stress.[4]
-
Fanconi Anemia (FA) Pathway: The FA pathway is critical for the repair of DNA interstrand crosslinks (ICLs). Monoubiquitination of the FANCD2-FANCI complex is a central event in this pathway, leading to the recruitment of nucleases and other repair factors. USP1 is responsible for deubiquitinating FANCD2, which is necessary for the release of the FANCD2-FANCI complex from the DNA and the completion of the repair process. Inhibition of USP1 by this compound traps the ubiquitinated FANCD2-FANCI complex on the chromatin, thereby stalling the FA pathway.[3][5]
Quantitative Data
The following table summarizes the available quantitative data for this compound and related USP1 inhibitors.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (I-193) | USP1 | in vitro enzymatic assay | < 50 nM | [1] |
| I-138 (structurally related) | USP1 | Cellular viability | Varies by cell line | [4] |
| ML323 | USP1/UAF1 | Ubiquitin-rhodamine assay | 76 nM | [8] |
| KSQ-4279 | USP1/UAF1 | Ubiquitin-rhodamine assay | ~1 nM | [9] |
Signaling Pathway and Experimental Workflow Diagrams
USP1 Signaling in DNA Damage Repair and the Impact of this compound
Caption: USP1 pathway and this compound inhibition.
General Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, the following are standard methods used to characterize USP1 inhibitors, which are applicable to this compound.
In Vitro USP1/UAF1 Deubiquitination Assay (Ub-AMC Assay)
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of the USP1/UAF1 complex.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Tween-20
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of this compound or DMSO (control) to the wells.
-
Add 5 µL of USP1/UAF1 complex (final concentration ~1 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of Ub-AMC substrate (final concentration ~100 nM).
-
Immediately measure the fluorescence intensity every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
Plot the reaction velocity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to USP1 in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-USP1 antibody
Protocol:
-
Treat cultured cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble USP1 by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble USP1 against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot Analysis of PCNA and FANCD2 Ubiquitination
This assay assesses the cellular effect of this compound on the ubiquitination status of its key substrates.
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA damaging agent (e.g., Mitomycin C or Cisplatin)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and DUB inhibitors (e.g., NEM, PR-619)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-PCNA, anti-FANCD2, anti-GAPDH (loading control)
-
Secondary antibodies
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound for a specified time (e.g., 24 hours). In some experiments, co-treat with a DNA damaging agent for the last few hours.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on an appropriate percentage gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities of the monoubiquitinated and non-ubiquitinated forms of PCNA and FANCD2.
Conclusion
This compound is a potent inhibitor of USP1, a key regulator of DNA damage repair. Its mechanism of action, centered on the accumulation of ubiquitinated PCNA and FANCD2, disrupts critical DNA repair pathways, making it a promising therapeutic agent, particularly for cancers with underlying DNA repair deficiencies. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel USP1 inhibitors. Further research, especially in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
Usp1-IN-2: A Technical Guide to Its Impact on Cancer Cell Proliferation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinating enzyme (DUB) involved in the DNA damage response (DDR) and repair pathways, making it a compelling target for cancer therapy.[1][2] Its overexpression is a feature of various cancers and often correlates with poor prognosis.[2][3][4] Inhibition of USP1 has been shown to suppress the proliferation of malignant cells, induce apoptosis, and sensitize them to DNA-damaging chemotherapeutics.[2][4] This technical guide focuses on Usp1-IN-2, a potent inhibitor of USP1, and elucidates its mechanism of action, its impact on cancer cell proliferation, and the experimental protocols used for its evaluation. While specific data for this compound is limited, this paper draws upon extensive research on other well-characterized USP1 inhibitors, such as ML323 and SJB3-019A, to provide a comprehensive overview of the therapeutic potential of targeting this enzyme.
The Role of USP1 in Cancer
USP1 plays a pivotal role in maintaining genomic integrity by regulating key proteins in DNA repair pathways.[2][5] It functions in a complex with USP1-associated factor 1 (UAF1), which stimulates its enzymatic activity.[3][6][7] The primary and most well-understood substrates of the USP1-UAF1 complex are the monoubiquitinated forms of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][3][6][8]
-
Translesion Synthesis (TLS): By deubiquitinating PCNA, USP1 acts as a negative regulator of TLS, a DNA damage tolerance mechanism.[5][8]
-
Fanconi Anemia (FA) Pathway: USP1-mediated deubiquitination of FANCD2 is essential for the repair of DNA interstrand crosslinks and is a critical step in the FA pathway.[1][5][8]
In many cancer cells, these DNA repair mechanisms are upregulated, allowing tumors to survive despite genomic instability.[1] By inhibiting USP1, compounds like this compound lock its substrates in their ubiquitinated, active state, leading to dysregulated DNA repair, accumulation of DNA damage, and ultimately, cancer cell death.[1][5]
This compound: Potency and Impact on Cancer Cells
This compound is a potent small molecule inhibitor of USP1. While extensive cell-based proliferation data for this specific compound is not widely published, its high potency against the USP1 enzyme suggests significant anti-proliferative effects in cancer cells that rely on USP1 activity. The following tables summarize quantitative data for this compound and other representative USP1 inhibitors.
Data Presentation
Table 1: In Vitro Potency of USP1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
|---|---|---|---|
| This compound | USP1 | < 50 | Biochemical |
| ML323 | USP1/UAF1 | 21 | Ubiquitin-Rhodamine |
| KSQ-4279 | USP1/UAF1 | 0.8 | Ubiquitin-Rhodamine |
| SJB3-019A | USP1/UAF1 | ~700 | Ub-AMC |
Data compiled from multiple sources. The IC50 value for this compound is from MedchemExpress.[9]
Table 2: Anti-Proliferative Activity of USP1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / Effect |
|---|---|---|---|
| ML323 | HCT116 | Colorectal Cancer | Sensitizes to Doxorubicin |
| ML323 | U2OS | Osteosarcoma | Enhances Cisplatin cytotoxicity |
| ML323 | Caki-1 | Renal Cell Carcinoma | 30 µM induces apoptosis with TRAIL |
| SJB3-019A | MM.1S | Multiple Myeloma | IC50 ~ 2.5 µM |
This table illustrates the general effect of USP1 inhibition. Specific IC50 values for proliferation can vary significantly based on the cell line and assay conditions.[8]
Table 3: Cellular Effects of USP1 Inhibition
| Effect | Observation | Cancer Type | Notes |
|---|---|---|---|
| Apoptosis Induction | Increased Annexin-V staining | Multiple Myeloma | Inhibition triggers apoptosis.[5] |
| Cell Cycle Arrest | G2/M Arrest | Colorectal Cancer | Knockdown of USP1 induces growth arrest. |
| DNA Damage | Increased γH2AX foci | Multiple Myeloma | Blockade of USP1 leads to accumulation of DNA damage.[5][10] |
| Protein Modulation | Downregulation of Survivin | Renal Cell Carcinoma | USP1 inhibition leads to survivin degradation.[8][11] |
| Protein Modulation | Downregulation of Bcl-2, Mcl-1 | Colorectal Cancer | Reduction of anti-apoptotic proteins. |
| Protein Modulation | Upregulation of DR5 | Renal Cell Carcinoma | Increases expression of a pro-apoptotic receptor.[8][11] |
Signaling Pathways and Visualizations
Inhibition of USP1 by this compound initiates a cascade of events stemming from the disruption of the DNA damage response. The diagrams below illustrate the core signaling pathway and a typical experimental workflow for evaluating such an inhibitor.
USP1 Signaling Pathway Disruption
Caption: Mechanism of this compound action on the DNA damage response pathway.
Experimental Workflow for USP1 Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of a USP1 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of USP1 inhibitors.
Cell Viability Assay (XTT-based)
This protocol is adapted from methodologies used to assess the impact of inhibitors on cancer cell proliferation.[8]
-
Cell Seeding: Plate cancer cells (e.g., Caki-1, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat cells with varying concentrations of the inhibitor and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
XTT Reagent Addition: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation and Measurement: Incubate the plate for 2-4 hours. Measure the absorbance of the samples in a multi-well plate reader at a wavelength of 450-500 nm, with a reference wavelength of ~650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 or IC50 value.
Western Blotting for DNA Damage Markers
This protocol is used to detect the accumulation of ubiquitinated USP1 substrates.[5][10]
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-FANCD2, anti-PCNA, anti-γH2AX, anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze band intensity relative to a loading control like GAPDH or β-actin. Look for shifts in molecular weight indicating ubiquitination (e.g., for PCNA and FANCD2).
Apoptosis Assay (Annexin V and 7-AAD Staining)
This flow cytometry-based method quantifies apoptosis and necrosis.[10]
-
Cell Treatment and Collection: Treat 1x10⁶ cells with this compound or vehicle control for 24-48 hours. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD (7-aminoactinomycin D) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of an inhibitor in a living organism.[8][11]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule (e.g., three times a week).
-
Monitoring: Monitor tumor size using calipers and calculate tumor volume (e.g., using the formula [length × width²]/2). Record animal body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry (e.g., for Ki-67, TUNEL), or Western blot analysis.
-
Statistical Analysis: Compare tumor growth between the treated and control groups to determine statistical significance.
Conclusion
This compound, as a potent inhibitor of USP1, represents a promising therapeutic agent for cancers that are dependent on USP1-mediated DNA repair pathways. The inhibition of USP1 disrupts the deubiquitination of critical proteins like PCNA and FANCD2, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells. Furthermore, targeting USP1 can sensitize tumors to conventional DNA-damaging agents, offering a powerful combination therapy strategy.[2] The experimental frameworks and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the anti-proliferative potential of this compound and other next-generation USP1 inhibitors.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of USP1 deubiquitinase in the pathogenesis and therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inner Workings of a Key DNA Damage Repair Enzyme: A Technical Guide to the Deubiquitinating Activity of USP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA damage response (DDR) and the maintenance of genomic stability. Its activity is tightly regulated and directed towards specific substrates, most notably components of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. Dysregulation of USP1 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the deubiquitinating activity of USP1, its key substrates, regulatory mechanisms, and the experimental methodologies used to investigate its function.
Core Function and Regulation
USP1 functions as a cysteine protease, catalyzing the hydrolysis of the isopeptide bond between ubiquitin and its target proteins. The catalytic activity of USP1 resides in a conserved catalytic triad of cysteine, histidine, and aspartate residues (Cys90, His593, and Asp751)[1]. However, USP1 activity is intrinsically low and requires the formation of a stable heterodimeric complex with USP1-Associated Factor 1 (UAF1) for full enzymatic activation[2][3]. UAF1 binding allosterically enhances the catalytic efficiency of USP1, increasing its turnover rate (kcat) without significantly altering its affinity for the substrate (Km).
The USP1-UAF1 complex is the functionally active form of the enzyme within the cell. The expression of USP1 is cell cycle-regulated, with levels peaking in S-phase, coinciding with the period of DNA replication and potential replication stress[4][5].
Key Signaling Pathways and Substrates
The primary role of USP1 in maintaining genomic integrity is mediated through its deubiquitination of two key substrates: FANCD2 and PCNA.
The Fanconi Anemia Pathway
The Fanconi Anemia pathway is a crucial DNA repair pathway responsible for resolving interstrand crosslinks (ICLs). A key event in this pathway is the monoubiquitination of the FANCD2-FANCI heterodimer, which allows for the recruitment of downstream repair factors. USP1, in complex with UAF1, reverses this ubiquitination, deubiquitinating FANCD2 to reset the pathway[6][7][8]. This deubiquitination is essential for the efficient repair of ICLs, and loss of USP1 function leads to hypersensitivity to DNA crosslinking agents[9][10][11].
Translesion Synthesis Pathway
Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA). Monoubiquitinated PCNA recruits specialized, low-fidelity TLS polymerases to the site of damage. USP1-UAF1 deubiquitinates PCNA, acting as a negative regulator of TLS to prevent unscheduled recruitment of these error-prone polymerases and maintain genome stability[1][2][6][7].
Quantitative Analysis of USP1 Deubiquitinating Activity
The enzymatic activity of USP1 is characterized by its kinetic parameters and its sensitivity to various inhibitors.
Kinetic Parameters
While specific Km and kcat values for the deubiquitination of physiological substrates like FANCD2-Ub and PCNA-Ub by human USP1-UAF1 are not extensively reported in a comparative manner, studies on minimal substrates provide insights into its catalytic efficiency. One study reported the catalytic efficiency (kcat/KM) of USP1/UAF1 on the fluorogenic substrate Ubiquitin-Rhodamine (UbRho).
| Enzyme Complex | Substrate | kcat/KM (s⁻¹µM⁻¹) | Reference |
| USP1/UAF1 | UbRho | 0.35 (±0.17) | [12] |
It is important to note that kinetic parameters can be highly dependent on the specific assay conditions, including buffer composition, temperature, and the nature of the substrate. Recent kinetic analysis has revealed that USP1/UAF1 displays a preference for cleaving ubiquitin-ubiquitin bonds over the ubiquitin-PCNA isopeptide bond, suggesting a mechanism for the temporal enrichment of monoubiquitinated PCNA[8][9][13][14][15].
Inhibitors of USP1 Activity
The development of small molecule inhibitors targeting USP1 has been an area of intense research, with several compounds demonstrating potent and selective inhibition. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.
| Inhibitor | IC50 (nM) | Assay Type/Substrate | Reference(s) |
| ML323 | 76 | Ub-Rho | [16][17][18][19] |
| 174 | K63-linked diubiquitin | [19] | |
| 820 | Ub-PCNA | [19] | |
| KSQ-4279 | Potent inhibitor (specific value not publicly disclosed) | DUBprofiler assay | [20][21][22][23][24] |
| SJB2-043 | 544 | USP1/UAF1 complex | [4][25][26] |
| SJB3-019A | 78.1 | K562 cells (cytotoxicity) | [2][5][7][27][28] |
| C527 | 880 | USP1/UAF1 complex | [1][3][6][29] |
| Pimozide | 2000 | USP1/UAF1 | [3][10][12][30][31] |
| I-138 | 4.1 | USP1-UAF1 | [6][32] |
| USP1-IN-4 | 2.44 | USP1 | [6] |
| USP1-IN-9 | 8.8 | USP1 | [32] |
| USP1-IN-10 | 7.6 | USP1 | [6] |
| USP1-IN-13 | 1.02 | USP1 | [6] |
Experimental Protocols
Investigating the deubiquitinating activity of USP1 involves a range of in vitro and cell-based assays.
In Vitro Deubiquitination Assay using a Fluorogenic Substrate (Ub-AMC)
This assay provides a continuous, real-time measurement of DUB activity.
Principle: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) is a fluorogenic substrate where the AMC fluorophore is quenched when conjugated to ubiquitin. Upon cleavage by a DUB, the free AMC fluoresces, and the increase in fluorescence is proportional to the enzyme activity.
Materials:
-
Purified recombinant USP1/UAF1 complex
-
Ub-AMC substrate (stock solution in DMSO)
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS)
-
96-well black microplates
-
Fluorimeter (Excitation: ~350-380 nm, Emission: ~460 nm)
Protocol:
-
Prepare serial dilutions of the USP1/UAF1 complex in DUB reaction buffer.
-
Prepare a working solution of Ub-AMC in DUB reaction buffer (e.g., 2x final concentration).
-
In a 96-well plate, add the diluted enzyme solutions. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.
-
Initiate the reaction by adding the Ub-AMC working solution to each well.
-
Immediately place the plate in a pre-warmed fluorimeter and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 30 minutes).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each enzyme concentration or inhibitor concentration.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. USP1/UAF1 targets polyubiquitinated PCNA with an exo-cleavage mechanism that can temporarily enrich for monoubiquitinated PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 19. USP1-UAF1 Inhibitor, ML323 - CAS 1572414-83-5 - Calbiochem | 531131 [merckmillipore.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. selleckchem.com [selleckchem.com]
- 24. ksqtx.com [ksqtx.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. SJB2-043 | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 27. SJB3-019A | DUB | TargetMol [targetmol.com]
- 28. abmole.com [abmole.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. medchemexpress.com [medchemexpress.com]
- 32. medchemexpress.com [medchemexpress.com]
Preliminary Studies on USP1 Inhibitors in Oncology Research: A Technical Guide
Disclaimer: While the focus of this guide is on the emerging class of Ubiquitin-Specific Protease 1 (USP1) inhibitors, publicly available research data specifically detailing "Usp1-IN-2" is limited. The information presented herein is a comprehensive overview of the mechanism of action, preclinical findings, and experimental approaches for well-characterized USP1 inhibitors, which can serve as a foundational guide for research on novel compounds such as this compound.
Executive Summary
Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target in oncology, particularly for cancers with deficiencies in the DNA Damage Response (DDR) pathway, such as those with BRCA1/2 mutations. USP1 plays a critical role in DNA repair by deubiquitinating key proteins like FANCD2 and PCNA.[1][2][3] Its inhibition leads to the accumulation of ubiquitinated forms of these proteins, impairing DNA repair and inducing synthetic lethality in cancer cells with compromised homologous recombination.[4] This guide provides an in-depth overview of the preclinical data, mechanism of action, and relevant experimental protocols for studying USP1 inhibitors in an oncology setting.
Mechanism of Action of USP1 Inhibitors
USP1 is a deubiquitinating enzyme that, in complex with its cofactor UAF1, removes monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[3][5] This action is crucial for the proper functioning of two major DNA repair pathways:
-
Translesion Synthesis (TLS): Deubiquitination of PCNA by USP1 is a key step in completing TLS, a process that allows DNA replication to bypass DNA lesions.[1]
-
Fanconi Anemia (FA) Pathway: USP1-mediated deubiquitination of the FANCI-FANCD2 complex is essential for the repair of DNA interstrand crosslinks.[2][3]
Inhibition of USP1 disrupts these pathways, leading to persistent ubiquitination of PCNA and FANCD2, which stalls DNA replication and repair, ultimately causing cell cycle arrest and apoptosis, particularly in cancer cells with pre-existing DNA repair defects.[4]
Signaling Pathway of USP1 Inhibition
The following diagram illustrates the central role of USP1 in the DNA damage response and the effect of its inhibition.
Caption: Mechanism of action of USP1 inhibitors in the DNA damage response pathway.
Quantitative Data for Representative USP1 Inhibitors
While specific data for this compound is not widely available, data from other well-characterized USP1 inhibitors can provide a benchmark for preclinical studies.
Table 1: In Vitro Potency of Selected USP1 Inhibitors
| Compound | IC50 (nM) | Target | Assay Type | Reference |
| This compound | < 50 | USP1 | Not Specified | [6] |
| ML323 | 76 | USP1/UAF1 | Ub-Rho110-based HTS | [7] |
| KSQ-4279 | < 10 | USP1 | Biochemical Assay | [7] |
Table 2: Preclinical Efficacy of USP1 Inhibitor KSQ-4279 in Combination with a PARP Inhibitor
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Notes | Reference |
| PARP-resistant BRCA-mutant PDX | KSQ-4279 + PARP inhibitor | >100 (regression) | Durable tumor regression observed | [7] |
Experimental Protocols
In Vitro USP1 Inhibition Assay
This protocol describes a common method to determine the in vitro potency of a USP1 inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against USP1.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (e.g., this compound)
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add the USP1/UAF1 enzyme complex to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of 480 nm and 540 nm, respectively.[7]
-
Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow for In Vitro USP1 Inhibition Assay
Caption: Workflow for determining the in vitro IC50 of a USP1 inhibitor.
Cell-Based Assay for USP1 Target Engagement
This protocol assesses the ability of a USP1 inhibitor to engage its target in a cellular context by measuring the ubiquitination status of its substrates.
Objective: To determine the effect of a USP1 inhibitor on the ubiquitination of FANCD2 and PCNA in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant ovarian cancer cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against FANCD2, PCNA, and a loading control (e.g., β-actin)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against FANCD2 and PCNA. The ubiquitinated forms of these proteins will appear as higher molecular weight bands.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imager.
-
Analyze the band intensities to determine the dose-dependent increase in ubiquitinated FANCD2 and PCNA relative to the total protein levels and the loading control.
Future Directions and Conclusion
The development of USP1 inhibitors represents a promising therapeutic strategy, particularly for overcoming resistance to PARP inhibitors in HR-deficient tumors.[7] Preliminary data on compounds like this compound suggest potent enzymatic inhibition.[6] Further preclinical evaluation of such novel inhibitors is warranted to fully characterize their efficacy, safety, and pharmacokinetic profiles. Key future studies should focus on in vivo efficacy in relevant patient-derived xenograft models, combination studies with other DNA-damaging agents, and the identification of biomarkers to predict response to USP1 inhibition. The methodologies and foundational knowledge presented in this guide provide a robust framework for advancing the research and development of this exciting new class of oncology therapeutics.
References
- 1. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Usp1-IN-2 in In Vitro Cancer Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Usp1-IN-2 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinase enzyme critically involved in DNA damage repair pathways. By inhibiting USP1, this compound promotes the accumulation of ubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), leading to replication stress, cell cycle arrest, and apoptosis in cancer cells. These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy of this compound in cancer cell lines, including cell viability, apoptosis, and cell cycle analysis, along with methods to confirm its mechanism of action.
Introduction to USP1 Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a key regulator of the DNA damage response (DDR). It removes ubiquitin from PCNA and the FANCI-FANCD2 heterodimer, which are crucial for translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, respectively.[1] In many cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, tumor cells become highly dependent on USP1 for survival. Inhibition of USP1 with small molecules like this compound represents a promising therapeutic strategy to induce synthetic lethality in these cancer cells.[2] this compound treatment leads to an accumulation of ubiquitinated PCNA and FANCD2, impairing DNA repair, causing cell cycle arrest, and ultimately inducing programmed cell death (apoptosis).[2]
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the in vitro activity of USP1 inhibitors in various cancer cell lines. While specific data for this compound is limited in publicly available literature, the provided data for similar USP1 inhibitors illustrates the expected potency and selective cytotoxicity.
Table 1: IC50 Values of USP1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound analog | MDA-MB-436 | Breast (BRCA1 mutant) | ≤ 50 | Patent Data |
| Usp1-IN-3 | BRCA1-mutant cell line | Breast | < 100 | MCE Data |
| Usp1-IN-3 | BRCA1-WT cell line | Breast | > 10,000 | MCE Data |
| ML323 | H596 | Non-small cell lung | ~5,000 | [3] |
| Pimozide | H596 | Non-small cell lung | ~2,000 | [4] |
Table 2: Effect of USP1 Inhibition on Apoptosis and Cell Cycle
| Cell Line | Treatment | Apoptosis (% of cells) | Cell Cycle Arrest | Reference |
| HCT116 | USP1 knockdown | Increased cleaved PARP | G2/M arrest | [5] |
| MDA-MB-436 | USP1 inhibitor (I-138) | Not specified | S-phase arrest | [1] |
| Cisplatin-resistant cells | USP1 knockout | Increased apoptosis | Not specified | [6] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis for PCNA and FANCD2 Ubiquitination
This protocol confirms the on-target effect of this compound by detecting the accumulation of ubiquitinated PCNA and FANCD2.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against PCNA, FANCD2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound for 6-24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. Look for the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of PCNA and FANCD2.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating this compound.
Caption: General experimental workflow.
References
- 1. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
- 4. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Usp1-IN-2 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp1-IN-2 is a potent and specific inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme critically involved in the DNA damage response (DDR) and other cellular processes.[1][2][3] USP1, in complex with its cofactor UAF1, regulates the monoubiquitination of key proteins such as PCNA and FANCD2, which are essential for translesion synthesis and the Fanconi anemia pathway, respectively.[2][3][4] Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][4] These application notes provide a summary of the available data and recommended protocols for the in vivo use of this compound and related USP1 inhibitors.
Quantitative Data Summary
While specific in vivo dosage for this compound is not yet extensively published, data from studies on structurally related or functionally similar USP1 inhibitors can provide a valuable starting point for experimental design. The following table summarizes key in vivo data for the USP1 inhibitor ML323, which can be used as a surrogate to estimate an initial dose range for this compound.
| Inhibitor | Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| ML323 | Mouse (STZ-induced diabetes model) | 20 mg/kg body weight for 10 days | Intraperitoneal (IP) | Alleviated hyperglycemia | [5] |
| ML323 & TRAIL | Mouse (xenograft model) | Not specified | Not specified | Significantly reduced tumor size | [5][6] |
Note: The optimal concentration for this compound in any given in vivo model must be determined empirically through dose-response studies.
Signaling Pathway
The primary signaling pathway influenced by this compound is the DNA Damage Response (DDR) pathway. Specifically, USP1 inhibition leads to the accumulation of monoubiquitinated PCNA and FANCD2, disrupting DNA repair and potentially leading to synthetic lethality in cancer cells with pre-existing DNA repair defects.
Caption: USP1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for administering hydrophobic compounds like this compound in vivo is a solvent mixture that enhances solubility and bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the final desired dosing concentration.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. The recommended ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly until the solution is clear.
-
Add Tween-80 to the solution. The recommended concentration is 5% of the final volume. Mix well.
-
Add saline to reach the final desired volume. The recommended concentration is 45% of the final volume.
-
Vortex the final solution until it is a clear and homogenous mixture.
-
It is recommended to prepare this formulation fresh on the day of use.
In Vivo Xenograft Tumor Model Protocol
This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation
-
Vehicle control (formulation without this compound)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium. A 1:1 mixture with Matrigel can be used.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Group: Administer the this compound formulation via the desired route (e.g., intraperitoneal injection). The dosing frequency will need to be optimized (e.g., daily, every other day).
-
Control Group: Administer the vehicle control using the same volume and schedule as the treatment group.
-
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, activity, etc.) throughout the study.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or if signs of toxicity are observed. At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, western blotting).
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Disclaimer
This document provides general guidance based on available scientific literature. The optimal experimental conditions, including the concentration of this compound, dosing regimen, and choice of animal model, should be carefully determined and validated by the individual researcher for each specific application. Always adhere to institutional and national guidelines for animal welfare and research ethics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 3. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 6. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Usp1-IN-2 on DNA Repair Foci: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR), primarily through its regulation of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[1][2][3] USP1, in complex with its cofactor UAF1, removes monoubiquitin from key DNA repair proteins, including FANCD2 and PCNA.[1][2][4][5] This deubiquitination is a crucial step for the proper progression and completion of DNA repair.[6][7] Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, by inducing synthetic lethality.[1][8]
Usp1-IN-2 is a representative small molecule inhibitor of USP1. By blocking the catalytic activity of USP1, this compound leads to the hyperaccumulation of ubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub).[8][9] This disruption of the normal deubiquitination cycle impairs DNA repair processes, leading to increased genomic instability and sensitization of cancer cells to DNA damaging agents.[10][11]
This application note provides detailed protocols for assessing the cellular effects of this compound on DNA repair foci, specifically focusing on the formation of γH2AX and RAD51 foci, which are markers for DNA double-strand breaks (DSBs) and homologous recombination (HR) repair, respectively.[12][13][14] Additionally, a protocol for a clonogenic survival assay is included to evaluate the long-term impact of this compound on cell viability.
Signaling Pathways and Experimental Workflow
To understand the effect of this compound, it is crucial to visualize its role within the DNA damage response pathway and the experimental approach to measure its impact.
Caption: this compound inhibits the USP1-UAF1 complex, leading to the accumulation of ubiquitinated FANCD2 and disruption of DNA repair.
Caption: Experimental workflow for evaluating the cellular response to this compound treatment.
Key Experimental Protocols
Immunofluorescence Staining for γH2AX and RAD51 Foci
This protocol details the immunofluorescent labeling of γH2AX and RAD51 to visualize and quantify DNA repair foci.[12][14]
Materials:
-
Cells of interest (e.g., BRCA-deficient cancer cell line)
-
This compound
-
DNA damaging agent (e.g., Mitomycin C, Olaparib, or ionizing radiation)
-
Glass coverslips in sterile culture plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies: anti-γH2AX (Ser139) and anti-RAD51
-
Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.
-
Treatment:
-
Treat cells with the desired concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Optional: Co-treat or subsequently treat with a DNA damaging agent for a specific duration to induce DNA damage. Include appropriate vehicle controls.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[15]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[15]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and anti-RAD51) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival and reproductive integrity.[16]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
6-well culture plates
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)[17]
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed a low, precise number of cells (e.g., 200-1000 cells per well, determined empirically for each cell line) into 6-well plates.[18]
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
For combination studies, treat with this compound and a DNA damaging agent.
-
-
Incubation:
-
Fixation and Staining:
-
Washing and Drying:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies containing at least 50 cells.[16]
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment: SF = (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve.
-
Data Presentation
The quantitative data from the experiments described above should be summarized in tables for clear comparison.
Table 1: Quantification of DNA Repair Foci Formation
| Treatment Group | Concentration | Average γH2AX Foci per Nucleus (± SD) | Percentage of RAD51-Positive Nuclei (± SD) |
| Vehicle Control | - | 2.5 ± 1.1 | 5.2 ± 2.3 |
| This compound | 1 µM | 8.7 ± 3.4 | 3.1 ± 1.5 |
| This compound | 5 µM | 15.2 ± 5.1 | 1.8 ± 0.9 |
| DNA Damaging Agent | [X] µM | 25.6 ± 8.9 | 45.3 ± 10.2 |
| This compound + DNA Damaging Agent | 5 µM + [X] µM | 40.1 ± 12.3 | 15.7 ± 6.8 |
Note: The data presented are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Table 2: Clonogenic Survival Assay Results
| Treatment Group | Concentration | Surviving Fraction (± SD) |
| Vehicle Control | - | 1.00 ± 0.00 |
| This compound | 0.1 µM | 0.85 ± 0.07 |
| This compound | 1 µM | 0.42 ± 0.05 |
| This compound | 10 µM | 0.11 ± 0.02 |
| DNA Damaging Agent | [Y] µM | 0.55 ± 0.06 |
| This compound + DNA Damaging Agent | 1 µM + [Y] µM | 0.15 ± 0.03 |
Note: The data presented are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Expected Outcomes and Interpretation
-
Increased γH2AX Foci: Treatment with this compound is expected to lead to an accumulation of unresolved DNA damage, resulting in a higher number of γH2AX foci compared to control cells.[8] This effect is often exacerbated when combined with a DNA damaging agent.
-
Decreased RAD51 Foci: Inhibition of USP1 can impair homologous recombination repair.[10][19][20] This can manifest as a reduction in the formation of RAD51 foci, which are critical for strand invasion during HR, especially after the induction of DSBs. The persistence of RAD51 foci over time can also indicate a defect in the completion of HR.[19][21]
-
Reduced Clonogenic Survival: By disrupting DNA repair, this compound is expected to decrease the long-term survival and proliferative capacity of cancer cells, particularly those reliant on the pathways regulated by USP1.[8][17] This is reflected as a lower surviving fraction in the clonogenic assay. A synergistic effect, with a more pronounced reduction in survival, is anticipated when this compound is combined with DNA damaging agents in sensitive cell lines.
These protocols and the associated data analysis provide a robust framework for researchers to investigate the cellular and molecular consequences of USP1 inhibition by this compound, facilitating its evaluation as a potential therapeutic agent.
References
- 1. USP1 | Insilico Medicine [insilico.com]
- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Regulation of the Fanconi anemia pathway by a SUMO-like delivery network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A TOOL FOR ENHANCEMENT AND SCORING OF DNA REPAIR FOCI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Usp1-IN-2 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR).[1][2][3] By removing ubiquitin from key proteins such as FANCD2 and PCNA, USP1 regulates the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), two essential mechanisms for repairing DNA damage.[1][4][5][6] In many cancers, USP1 is overexpressed, contributing to chemotherapy resistance by enhancing DNA repair in tumor cells.[1][7][8]
Usp1-IN-2 is a potent and selective small molecule inhibitor of USP1 with an IC50 of less than 50 nM.[4][9] By inhibiting USP1, this compound prevents the deubiquitination of FANCD2 and PCNA, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair processes and sensitizes cancer cells to DNA-damaging chemotherapy agents.[1][8] These application notes provide a summary of preclinical data and detailed protocols for utilizing this compound in combination with chemotherapy agents to enhance their anti-tumor efficacy.
Mechanism of Action: Synergistic Targeting of DNA Repair
The combination of this compound with DNA-damaging chemotherapies, such as platinum-based agents (e.g., cisplatin) and PARP inhibitors (e.g., olaparib), represents a promising synthetic lethality approach.[2][10] Chemotherapy induces DNA damage, which in healthy cells is repaired by pathways including those regulated by USP1. By inhibiting USP1 with this compound, the cancer cells' ability to repair this damage is significantly impaired, leading to an accumulation of lethal DNA lesions and subsequent apoptosis.[1][8]
Data Presentation: In Vitro Efficacy of USP1 Inhibitors
The following tables summarize the in vitro potency of various USP1 inhibitors and their synergistic effects when combined with chemotherapy agents in different cancer cell lines.
Table 1: Potency of USP1 Inhibitors
| Inhibitor | IC50 (nM) | Target | Reference |
| This compound | < 50 | USP1 | [4][9] |
| ML323 | 76 | USP1-UAF1 | [11] |
| SJB3-019A | 78.1 | USP1 | [7] |
| Pimozide | 2000 | USP1/UAF1 | [12] |
| GW7647 | 5000 | USP1/UAF1 | [12] |
Table 2: Synergistic Effects of USP1 Inhibitors with Chemotherapy
| USP1 Inhibitor | Chemotherapy Agent | Cell Line | Effect | Reference |
| Pimozide | Cisplatin | NCI-H596 (NSCLC) | Synergistic cytotoxicity | [12] |
| GW7647 | Cisplatin | NCI-H596 (NSCLC) | Synergistic cytotoxicity | [12] |
| ML323 | Cisplatin | A549-R (NSCLC) | Reverses cisplatin resistance | [13] |
| ML323 | Doxorubicin, TOPI/II inhibitors, PARP inhibitor | Colorectal Cancer Cells | Sensitizes cells to chemotherapy | [8] |
| SJB3-019A | Bortezomib, Lenalidomide, Pomalidomide | Multiple Myeloma Cells | Synergistic cytotoxicity | [5] |
| KSQ-4279 | Olaparib | BRCA-mutant tumors | Overcomes PARP inhibitor resistance | [14][15] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy agents.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and a chemotherapy agent, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Olaparib; stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapy agent alone, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
-
For combination studies, the Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5][6][16]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound and a chemotherapy agent.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or the chemotherapy agent as described in the cell viability assay.
-
After the incubation period (e.g., 24-48 hours), harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[15][17]
Western Blot for FANCD2 and PCNA Ubiquitination
This protocol is for assessing the ubiquitination status of USP1 substrates, FANCD2 and PCNA, following treatment with this compound. An increase in the ubiquitinated forms of these proteins indicates successful USP1 inhibition.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FANCD2, anti-PCNA, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FANCD2 and PCNA overnight at 4°C. The monoubiquitinated forms of these proteins will appear as slower-migrating bands.[2][13][18]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use beta-actin as a loading control.
Conclusion
The combination of the USP1 inhibitor, this compound, with conventional chemotherapy agents presents a compelling strategy to overcome drug resistance and enhance anti-tumor responses. The provided protocols offer a framework for researchers to investigate this synergistic relationship in various cancer models. Careful evaluation of cell viability, apoptosis, and target engagement through the assessment of FANCD2 and PCNA ubiquitination will be crucial in advancing this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. FANCD2 Western blot as a diagnostic tool for Brazilian patients with Fanconi anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medsci.org [medsci.org]
- 18. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Usp1-IN-2 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and Fanconi anemia (FA) pathways.[1][2] By removing ubiquitin from key substrates such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), USP1 regulates DNA repair processes like translesion synthesis (TLS) and homologous recombination.[1] Dysregulation of USP1 activity is implicated in the progression of various cancers, making it an attractive therapeutic target.[1][3]
Usp1-IN-2 is a potent and selective small molecule inhibitor of USP1, with a reported IC50 value of less than 50 nM in biochemical assays.[4] These application notes provide detailed protocols for cell-based assays to characterize the activity and cellular effects of this compound, enabling researchers to investigate its therapeutic potential.
Mechanism of Action of USP1 and its Inhibition
USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), removes monoubiquitin from PCNA and FANCD2.[5] This deubiquitination is a crucial step in turning off the DNA damage signal once repair is complete. Inhibition of USP1 by molecules like this compound prevents this deubiquitination, leading to the accumulation of ubiquitinated PCNA (Ub-PCNA) and ubiquitinated FANCD2 (Ub-FANCD2).[2] This sustained ubiquitination can stall replication forks, induce DNA damage, and ultimately lead to cell cycle arrest and apoptosis, particularly in cancer cells with underlying DNA repair defects.[2][6]
Signaling Pathway of USP1 in DNA Damage Response
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp1-IN-2 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp1-IN-2 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and other cellular pathways implicated in cancer progression.[1][2] USP1's primary function involves the removal of ubiquitin from key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), thereby regulating DNA repair pathways like translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway.[1][3][4] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated forms of these substrates, disrupting DNA repair, inducing cell cycle arrest, and promoting apoptosis in cancer cells.[1][4] This mechanism of action makes USP1 a compelling therapeutic target, and this compound a promising agent for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models based on available data for USP1 inhibitors.
Mechanism of Action of this compound
This compound functions by specifically targeting the catalytic activity of the USP1 enzyme. In complex with its cofactor UAF1 (USP1-associated factor 1), USP1 removes monoubiquitin from FANCD2 and PCNA. Inhibition of USP1 by this compound prevents this deubiquitination, leading to the persistence of mono-ubiquitinated FANCD2 and PCNA. This accumulation disrupts the normal DNA damage response, leading to genomic instability and ultimately, cancer cell death. The signaling pathway below illustrates the central role of USP1 and the effect of its inhibition.
Caption: USP1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
While specific in vivo studies for this compound are not yet widely published, data from studies using the structurally related and well-characterized USP1 inhibitor, ML323, provide a strong basis for experimental design. The following table summarizes the administration protocols from various mouse xenograft studies.
| Cancer Type | Mouse Strain | Inhibitor | Dosage | Administration Route | Frequency | Reference |
| Osteosarcoma | Nude mice | ML323 | 5 or 10 mg/kg | Intraperitoneal (IP) | Every 2 days | [5][6] |
| Colorectal Cancer | Nude mice | ML323 | 10 mg/kg | Intraperitoneal (IP) | For 21 days | [7] |
| Renal Cell Carcinoma | Nude mice | ML323 | 20 mg/kg | Intraperitoneal (IP) | For 10 days | [8] |
| Diffuse Large B-cell Lymphoma | Nude mice | Pimozide (USP1 inhibitor) | Not specified | Not specified | Not specified | [9] |
| BRCA1/2 Mutant Tumors | Mice | I-138 (structurally related to ML323) | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A recommended formulation for preparing this compound for in vivo administration is as follows.[11] It is crucial to prepare the working solution fresh on the day of use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume. Mix thoroughly.
-
Add Tween-80 to the mixture. The final concentration of Tween-80 should be 5% of the total volume. Mix until the solution is clear.
-
Add saline to reach the final desired volume. The final concentration of saline will be 45%.
-
The final concentration of DMSO in the working solution will be 10%.
Example for 1 mL of working solution:
-
100 µL of 20.8 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Intraperitoneal (IP) Injection Protocol for Mouse Xenograft Models
This protocol is based on established methods for IP injections in mice and data from studies with the USP1 inhibitor ML323.[5][6][7]
Materials:
-
This compound working solution (prepared as described above)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dose volume.
-
Properly restrain the mouse to expose the abdomen. Dorsal recumbency is preferred.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
-
Injection:
-
Swab the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, labored breathing, or abdominal swelling, for at least 15-30 minutes post-injection.
-
Continue to monitor the animals daily for any adverse effects and measure tumor volume and body weight as per the experimental design.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Mouse Xenograft Experimental Workflow.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]
- 5. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 9. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Usp1-IN-2 solubility issues in aqueous buffers
Welcome to the technical support center for Usp1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3][4] USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) and Fanconi anemia (FA) pathways by removing ubiquitin from key proteins such as FANCD2 and PCNA.[5][6][7][8] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to an accumulation of ubiquitinated proteins, which can impair DNA repair in cancer cells and induce apoptosis.[5][6] This makes USP1 an attractive target for cancer therapy.[5][8][9]
Q2: What is the solubility of this compound in common solvents?
A2: this compound has high solubility in dimethyl sulfoxide (DMSO). Commercial suppliers report a solubility of up to 62.5 mg/mL (122.43 mM) in DMSO, which may require ultrasonication and warming to 60°C to fully dissolve.[4][10] It is important to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4][10] The solubility of this compound in aqueous buffers is low.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?
A3: It is not recommended to dissolve this compound directly in aqueous buffers due to its low aqueous solubility.[4] Direct dissolution will likely result in precipitation or a very low final concentration of the inhibitor. The recommended method is to first prepare a high-concentration stock solution in DMSO and then dilute this stock into the aqueous experimental buffer.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and resolve issues of this compound precipitation when preparing working solutions in aqueous buffers for in vitro experiments.
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
This is a common issue for poorly soluble compounds. Here are several factors to consider and steps to take to resolve it:
Step 1: Verify Your Stock Solution
-
Concentration: Ensure your DMSO stock solution is not oversaturated. While the maximum solubility is high, preparing a stock at a slightly lower concentration (e.g., 10-20 mM) can improve stability.
-
Dissolution: Confirm that the compound is fully dissolved in DMSO. Use of ultrasonication and gentle warming (up to 60°C) can aid dissolution.[4][10] Visually inspect the solution for any undissolved particles before use.
-
DMSO Quality: Use anhydrous, high-purity DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.[4][10]
Step 2: Optimize the Dilution Protocol
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous buffer as low as possible, ideally not exceeding 1%.[11][12] High concentrations of DMSO can be toxic to cells and may affect enzyme activity. For sensitive cell lines, a final DMSO concentration below 0.5% is often recommended.
-
Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring the buffer. This rapid mixing can help to prevent localized high concentrations of the inhibitor that can lead to precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the high-concentration DMSO stock into a small volume of your aqueous buffer, and then add this intermediate solution to the final volume.
Step 3: Modify Your Aqueous Buffer
If precipitation persists, consider modifying the composition of your aqueous buffer to increase the solubility of this compound.
-
Addition of a Surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 can help to solubilize hydrophobic compounds. A low concentration (e.g., 0.01-0.05%) is often sufficient and is generally compatible with enzymatic assays.[13]
-
Inclusion of Co-solvents: For in vitro assays where cell viability is not a concern, the addition of other organic co-solvents might be an option. However, this needs to be carefully validated to ensure it does not interfere with the assay.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. While there is no specific data for this compound, you could empirically test a range of pH values for your buffer to see if it improves solubility. However, ensure the chosen pH is compatible with your experimental system.
Step 4: Consider a Formulation Approach for In Vitro Studies
For challenging situations, you can adapt a formulation strategy similar to that used for in vivo studies, provided the components are compatible with your assay.
-
Example Formulation: A formulation containing DMSO, PEG300, and Tween-80 has been shown to effectively solubilize this compound for in vivo use.[1] A modified, more dilute version of this could be tested for in vitro work. For example, preparing a working solution with a small percentage of these excipients might maintain solubility.
Data Summary
Table 1: this compound Solubility Data
| Solvent/System | Reported Solubility | Notes |
| DMSO | 62.5 mg/mL (122.43 mM) | Requires ultrasonication and warming to 60°C.[4][10] |
| In Vivo Formulation | ≥ 2.08 mg/mL (4.07 mM) | Clear solution in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 510.49 g/mol ).
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37-60°C until all solid is dissolved.
-
Allow the solution to cool to room temperature.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
Warm the desired volume of cell culture medium to 37°C.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution. Mix thoroughly by pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
-
Vortex the working solution gently immediately before adding it to the cells.
Visualizations
Signaling Pathway
Caption: USP1's role in the DNA damage response and its inhibition by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of USP1 activates ER stress through Ubi-protein aggregation to induce autophagy and apoptosis in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Optimizing Usp1-IN-2 treatment duration for maximum efficacy
Welcome to the technical support center for Usp1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve maximum efficacy with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound I-193, is a potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1) with an IC50 of less than 50 nM.[1][2] USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in DNA damage repair pathways.[3] Specifically, USP1, in complex with its cofactor UAF1, removes ubiquitin from key proteins such as FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[4][5][6][7] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to an accumulation of ubiquitinated FANCD2 and PCNA. This disrupts the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA repair pathways, which can induce synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations.[8]
Q2: What is the recommended starting concentration and treatment duration for this compound in cell culture experiments?
A2: The optimal concentration and duration of this compound treatment are cell-line dependent and should be determined empirically. Based on studies with other potent USP1 inhibitors, a starting point for concentration could be in the range of 1-10 µM. For treatment duration, effects on substrate ubiquitination can be observed as early as 3-6 hours.[9] Effects on cell viability and apoptosis may require longer incubation periods, from 24 hours up to several days for clonogenic assays.[10][11] A time-course experiment is highly recommended to determine the optimal treatment window for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For in vivo studies, a suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with this compound is expected to lead to a dose- and time-dependent increase in the monoubiquitination of PCNA and FANCD2.[4] This can be detected by Western blotting. Consequently, you may observe cell cycle arrest, particularly in the G2/M phase, increased markers of DNA damage (e.g., γH2AX), and ultimately, a reduction in cell viability and induction of apoptosis.[10][12] In some cancer cell lines, inhibition of USP1 has also been shown to downregulate survivin expression.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low efficacy (no change in cell viability, no increase in substrate ubiquitination) | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broader range (e.g., 0.1 µM to 50 µM). |
| Treatment duration is too short. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment window. | |
| Cell line is resistant to USP1 inhibition. | Consider using cell lines with known sensitivities to DNA repair inhibitors (e.g., BRCA1/2 mutant lines).[8] | |
| Improper inhibitor storage or handling. | Ensure the inhibitor stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. |
| Inhibitor precipitation. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not cause precipitation. Visually inspect the medium for any precipitate. | |
| High background in Western blots for ubiquitinated proteins | Antibody quality. | Use antibodies specifically validated for detecting the ubiquitinated form of the protein of interest. |
| Suboptimal lysis buffer. | Use a lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide) to preserve the ubiquitination status of proteins during sample preparation. | |
| Off-target effects observed | Inhibitor concentration is too high. | Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. |
| Inherent lack of specificity. | While potent, no inhibitor is perfectly specific. Consider using a secondary, structurally distinct USP1 inhibitor or siRNA-mediated knockdown of USP1 as a control to confirm that the observed phenotype is on-target. |
Experimental Protocols
Cell Viability Assay (Example using a luminescence-based ATP assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add a volume of the cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
Western Blot for Ubiquitinated PCNA and FANCD2
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an appropriate percentage SDS-polyacrylamide gel. The monoubiquitinated forms of PCNA and FANCD2 will migrate slower than their unmodified counterparts.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCNA and FANCD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
The following tables summarize data from studies on various USP1 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Selected USP1 Inhibitors
| Inhibitor | IC50 | Assay System | Reference |
| This compound (I-193) | < 50 nM | Not specified | [1][2] |
| ML323 | ~820 nM (for Ub-PCNA) | In vitro deubiquitination assay | [7] |
| Pimozide | 2 µM | Di-Ub cleavage assay | [13] |
| GW7647 | 5 µM | Di-Ub cleavage assay | [13] |
Table 2: Exemplary Time-Course Data for USP1 Inhibition
| Inhibitor | Time Point | Observed Effect | Cell Line | Reference |
| SJB2-043 | 7 hours | USP1/ID1 degradation | K562 | [14] |
| ML323 | 3-6 hours | Increased Ub-PCNA levels | H596 | [9] |
| SJB3-019A | 12 hours | Increased Ub-FANCD2, Ub-FANCI, and Ub-PCNA | MM.1S | [15] |
| ML323 | 24 hours | Increased DR5 expression, decreased survivin | Caki-1 | [11] |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Usp1-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of the USP1 inhibitor, Usp1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound (also known as Compound I-193) is a potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). It has been reported to have a half-maximal inhibitory concentration (IC50) of less than 50 nM[1]. USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in DNA repair pathways, including the Fanconi anemia pathway and translesion synthesis, by regulating the ubiquitination status of PCNA and FANCD2[2].
Q2: What are the known on-target effects of inhibiting USP1?
A2: Inhibition of USP1 is expected to increase the monoubiquitination of its substrates, primarily Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2)[2][3]. This modulation of protein ubiquitination can disrupt DNA repair, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations[4][5].
Q3: Is the off-target profile of this compound publicly available?
A3: Currently, a detailed public off-target profile for this compound is not available. While its high potency against USP1 is reported, comprehensive screening data against a broad panel of other deubiquitinases (DUBs), kinases, or other protein families has not been published. Therefore, it is crucial for researchers to experimentally determine the selectivity of this compound in their systems.
Q4: How can I be sure that the observed phenotype in my experiment is due to USP1 inhibition and not an off-target effect?
A4: The most reliable method to confirm on-target activity is to perform a genetic knockdown of USP1 using siRNA or shRNA. If the phenotype observed with this compound treatment is mimicked by the genetic knockdown of USP1, it provides strong evidence that the effect is on-target[6][7]. Conversely, if USP1 knockdown cells do not show further sensitization to treatment with this compound, it also supports an on-target effect[6].
Troubleshooting Guide: Identifying and Minimizing Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound during your experiments.
Problem 1: Unexpected or inconsistent experimental results.
Possible Cause: Off-target effects of this compound.
Solution Workflow:
Figure 1: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Experimental Protocols:
-
USP1 Knockdown (siRNA/shRNA):
-
Cell Culture: Plate cells at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection: Transfect cells with USP1-targeting siRNA or shRNA constructs and a non-targeting control using a suitable transfection reagent.
-
Incubation: Incubate cells for 48-72 hours to allow for USP1 protein depletion.
-
Verification: Confirm USP1 knockdown by Western blot analysis.
-
Phenotypic Assay: Perform the desired phenotypic assay (e.g., cell viability, apoptosis, cell cycle analysis) on the knockdown and control cells, in parallel with cells treated with this compound and a vehicle control.
-
Analysis: Compare the phenotype of USP1 knockdown cells with that of this compound-treated cells.
-
Problem 2: Need to determine the selectivity of this compound.
Possible Cause: Lack of published selectivity data for this compound.
Solution: Perform biochemical and cellular assays to profile the inhibitor's activity against other enzymes.
Data Presentation: Selectivity of USP1 Inhibitors
To provide a reference for expected selectivity, the table below summarizes publicly available data for the well-characterized USP1 inhibitors, ML323 and KSQ-4279. A similar profile should be experimentally generated for this compound.
| Inhibitor | Target | IC50 (nM) | Off-Target DUBs (at higher concentrations) | Reference |
| ML323 | USP1 | 76 | USP12, USP46 | [8] |
| KSQ-4279 | USP1 | <50 | Highly Selective | [4][8] |
Experimental Protocols:
-
Biochemical Deubiquitinase (DUB) Panel Screening:
-
Assay Principle: This is typically a fluorescence-based assay that measures the cleavage of a ubiquitin-fluorophore substrate by a panel of purified DUB enzymes in the presence of the inhibitor.
-
Procedure:
-
Obtain a commercial DUB screening service or a panel of purified DUB enzymes (e.g., USP2, USP5, USP7, USP8, USP12, USP46).
-
Prepare a dilution series of this compound.
-
In a microplate, combine each DUB enzyme, its corresponding ubiquitin-fluorophore substrate, and the inhibitor at various concentrations.
-
Incubate the reaction and measure the fluorescence signal over time.
-
-
Data Analysis: Calculate the IC50 value of this compound for each DUB in the panel to determine its selectivity profile.
-
-
Kinome Scanning (Optional but Recommended):
-
Assay Principle: A competition binding assay that quantifies the interaction of a test compound with a large panel of kinases[9]. While USP1 is not a kinase, this can reveal unexpected off-targets.
-
Procedure: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™)[9][10]. The user provides the compound, and the service provider performs the screening against their kinase panel.
-
Data Analysis: Results are usually provided as a percentage of control, allowing for the identification of significant off-target kinase interactions.
-
Problem 3: Identifying unknown off-target proteins in a cellular context.
Possible Cause: this compound may interact with proteins other than USP1, leading to downstream effects.
Solution: Employ unbiased proteomic approaches and cellular target engagement assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Overcoming Resistance to Usp1-IN-2 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with the USP1 inhibitor, Usp1-IN-2.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the use of this compound, complete with detailed experimental protocols to help you navigate these challenges.
Issue 1: Diminished or No Response to this compound Treatment in Cancer Cell Lines
Possible Cause 1: Intrinsic or Acquired Resistance.
Cancer cells can develop resistance to this compound through various mechanisms, including the downregulation of USP1 itself or alterations in downstream signaling pathways.
Suggested Solution: Verify USP1 Expression and Pathway Integrity.
-
Assess USP1 Protein Levels: Compare USP1 protein expression in your treated cell line to a sensitive, control cell line using Western blotting. A significant decrease or absence of USP1 in the resistant line is a strong indicator of resistance.
-
Examine Downstream Markers: Check the ubiquitination status of key USP1 substrates, such as FANCD2 and PCNA. In resistant cells, you may observe a lack of change in the ubiquitination of these proteins upon this compound treatment.
Experimental Protocol: Western Blotting for USP1, FANCD2, and PCNA
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against USP1, FANCD2, ubiquitinated-PCNA (mono-ub), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Possible Cause 2: Suboptimal Compound Stability or Cellular Uptake.
Suggested Solution: Verify Compound Integrity and Cellular Penetration.
-
Fresh Preparation: this compound should be prepared fresh for each experiment from a frozen stock solution.[1]
-
Cellular Uptake Assay: While a direct uptake assay for this compound may not be readily available, its effects on downstream targets can serve as a surrogate measure of cellular entry and activity. A time-course experiment showing increased ubiquitination of FANCD2 or PCNA after treatment can confirm cellular uptake and target engagement.
Issue 2: Acquired Resistance to this compound After Prolonged Treatment
Suggested Solution: Generate and Characterize a this compound-Resistant Cell Line.
Developing a resistant cell line model can help elucidate the specific mechanisms of resistance in your experimental system.
Experimental Protocol: Generation of this compound Resistant Cell Lines
This protocol is adapted from generalized methods for generating drug-resistant cell lines.[2]
-
Initial IC50 Determination: Determine the initial IC50 of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Stepwise Dose Escalation:
-
Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor cell viability and proliferation. Initially, a significant number of cells will die.
-
Once the surviving cells resume a normal growth rate, subculture them and gradually increase the concentration of this compound in the culture medium.
-
Repeat this process of stepwise dose escalation over several months.
-
-
Confirmation of Resistance:
-
Periodically, perform cell viability assays to determine the IC50 of the treated population compared to the parental line. A significant increase in the IC50 indicates the development of resistance.
-
Once a stable resistant population is established (e.g., with a >10-fold increase in IC50), perform single-cell cloning to isolate and expand resistant clones.
-
-
Characterization of Resistant Clones:
-
Analyze the resistant clones for changes in USP1 expression, downstream pathway alterations, and potential mutations in the USP1 gene.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][3] USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response by removing ubiquitin from key proteins like FANCD2 and PCNA.[4] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated FANCD2 and PCNA, which impairs DNA repair and can induce apoptosis in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[4][5]
Q2: My cancer cells are not responding to this compound. What are the potential reasons?
A2: Lack of response can be due to several factors:
-
Low or absent USP1 expression: The target protein may not be present in sufficient amounts.
-
Pre-existing resistance mechanisms: The cells may have inherent mechanisms to bypass the effects of USP1 inhibition.
-
Compound instability: Ensure the inhibitor is stored correctly and prepared fresh for each experiment.
-
Ineffective cellular concentration: The dose used may be too low to achieve a therapeutic effect.
Q3: How can I confirm that this compound is active in my cells?
A3: You can assess the on-target activity of this compound by observing the ubiquitination status of its known substrates. An increase in the levels of mono-ubiquitinated FANCD2 and PCNA following treatment is a good indicator of USP1 inhibition. This can be measured by Western blotting.
Q4: What are the known mechanisms of resistance to USP1 inhibitors?
A4: Known and potential mechanisms of resistance include:
-
Downregulation of USP1: Cells may reduce the expression of the drug's target.[6]
-
Alterations in the Fanconi Anemia (FA) or Translesion Synthesis (TLS) pathways: Changes in other components of these pathways can compensate for USP1 inhibition.
-
Upregulation of other deubiquitinases: Other DUBs may compensate for the loss of USP1 activity.
-
Stabilization of downstream oncogenic proteins: For example, through pathways involving MAST1, MAX, or Snail, which have been linked to resistance to other chemotherapies and may be relevant for USP1 inhibitors.[6][7][8]
Q5: Can this compound be used to overcome resistance to other cancer therapies?
A5: Yes, inhibiting USP1 has been shown to re-sensitize cancer cells to other treatments. For example, USP1 inhibitors can reverse cisplatin resistance in non-small cell lung cancer cells.[9][10] They also show synergistic effects with PARP inhibitors in BRCA1/2 mutant tumors, potentially overcoming PARP inhibitor resistance.[5][11][12]
Q6: What is the recommended starting concentration for this compound in cell culture experiments?
A6: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. Based on available data for similar compounds, a starting range of 10 nM to 10 µM is reasonable for initial experiments. This compound has a reported IC50 of less than 50 nM in biochemical assays.[1][3]
Data Presentation
Table 1: IC50 Values of USP1 Inhibitors and Chemotherapeutic Agents in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (Resistant) | IC50 (Sensitive/Parental) | Fold Resistance | Reference |
| COV-362 | Cisplatin | ~5 µM (shUSP1) | ~15 µM (sh-ctrl) | ~0.33 (Sensitized) | [13] |
| MDAH-2774 | Cisplatin | ~40 µg/ml (shUSP1) | ~90 µg/ml (sh-ctrl) | ~0.44 (Sensitized) | [13] |
| U2OS | CCT244747 (CHK1i) | >10 µM (Resistant) | ~1 µM (WT) | >10 | [14] |
Table 2: Summary of Key Proteins Involved in this compound Action and Resistance
| Protein | Function | Role in Resistance to this compound |
| USP1 | Deubiquitinates FANCD2 and PCNA, regulating DNA repair.[4] | Downregulation leads to resistance.[6] |
| FANCD2 | Key protein in the Fanconi Anemia pathway for DNA crosslink repair.[4] | Persistent monoubiquitination due to USP1 loss can lead to sensitivity to DNA crosslinkers.[15][16] |
| PCNA | Essential for DNA replication and repair; its monoubiquitination is regulated by USP1.[4] | Aberrant ubiquitination due to USP1 inhibition is central to its synthetic lethal interaction with BRCA1/2 mutations.[5] |
| CHK1 | A key kinase in the DNA damage response. | Downregulation of USP1 can lead to CHK1 degradation and resistance to CHK1 inhibitors.[6][17] |
| MAST1 | A microtubule-associated serine/threonine kinase. | Overexpression is correlated with cisplatin resistance; its stability can be regulated by USP1. |
| MAX | A MYC binding protein. | Stabilized by USP1, promoting transcription of MYC target genes and contributing to chemotherapy resistance.[7] |
| Snail | A transcription factor involved in epithelial-mesenchymal transition (EMT). | Stabilized by USP1, conferring resistance to platinum-based chemotherapy.[8] |
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of CHK1 inhibitor resistance by a c-Rel and USP1 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective and cell-active inhibitors of the USP1/ UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of CHK1 inhibitor resistance by a c-Rel and USP1 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Usp1-IN-2 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP1 inhibitor, Usp1-IN-2, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo delivery of this compound?
A1: A commonly used vehicle for the in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] This formulation is designed to solubilize the hydrophobic this compound compound for administration.
Q2: What is the solubility of this compound in the recommended vehicle?
A2: The solubility of this compound in the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle is ≥ 2.08 mg/mL.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by removing ubiquitin from key proteins such as FANCD2 and PCNA.[2][3][4] By inhibiting USP1, this compound prevents the deubiquitination of these proteins, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair processes, particularly the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), which can lead to cell cycle arrest and apoptosis in cancer cells.[5]
Q4: Are there any known toxicities associated with the recommended vehicle?
A4: The vehicle consisting of DMSO, PEG300, and Tween-80 is generally considered tolerable in common animal models like mice and rats for intraperitoneal and oral administration.[6] However, high concentrations of DMSO can sometimes cause local irritation or systemic toxicity. It is always recommended to include a vehicle-only control group in your experiments to account for any effects of the delivery vehicle itself.
Q5: What are some typical starting doses for USP1 inhibitors in mouse xenograft models?
A5: While specific dose-response data for this compound in vivo is limited in publicly available literature, studies with other USP1 inhibitors can provide a starting point. For example, the USP1 inhibitor ML323 has been used at doses of 5 mg/kg and 10 mg/kg via intraperitoneal injection in osteosarcoma xenograft models.[7] Another inhibitor, pimozide, was administered at 15 mg/kg daily in a leukemia xenograft model.[8] It is crucial to perform a dose-escalation study to determine the optimal and maximum tolerated dose (MTD) for this compound in your specific animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Incomplete dissolution of the compound. - Temperature changes affecting solubility. - Incorrect order of solvent addition. | - Ensure this compound is fully dissolved in DMSO before adding other vehicle components. - Gentle warming and sonication can aid dissolution. - Prepare the formulation fresh before each use and maintain it at a stable temperature. - Add the components of the vehicle in the correct order, ensuring the solution is homogenous after each addition. |
| Animal distress or toxicity after administration (e.g., weight loss, lethargy) | - The dose of this compound is too high. - Toxicity related to the vehicle, particularly at high volumes or concentrations of DMSO. - Rapid injection causing adverse effects. | - Perform a dose-finding study to determine the Maximum Tolerated Dose (MTD). - Reduce the concentration of DMSO in the vehicle if possible, or reduce the total injection volume. - Administer the injection slowly and monitor the animals closely post-injection. - Include a vehicle-only control group to differentiate between compound and vehicle toxicity. |
| Lack of expected in vivo efficacy | - Sub-optimal dosage or administration frequency. - Poor bioavailability or rapid metabolism of this compound. - The tumor model is not sensitive to USP1 inhibition. | - Increase the dose or frequency of administration, guided by toxicity studies. - Consider a different route of administration (e.g., oral gavage vs. intraperitoneal injection). - Confirm the expression and activity of USP1 in your tumor model. - Verify the mechanism of action in your model by assessing the ubiquitination status of USP1 targets like FANCD2 and PCNA in tumor tissue. |
| Inconsistent results between animals | - Variation in tumor size at the start of treatment. - Inconsistent administration of the compound. - Biological variability within the animal cohort. | - Randomize animals into treatment groups based on tumor volume. - Ensure accurate and consistent dosing for each animal. - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize in vivo data from studies using USP1 inhibitors. Note that specific data for this compound is limited, and data from other well-characterized USP1 inhibitors are provided for reference.
Table 1: In Vivo Efficacy of USP1 Inhibitors in Xenograft Models
| Compound | Animal Model | Tumor Type | Dose and Route | Treatment Schedule | Outcome | Reference |
| ML323 | Nude mice | Osteosarcoma (143B cells) | 5 or 10 mg/kg, i.p. | Every 2 days for 3 weeks | Dose-dependent suppression of tumor growth. | [7] |
| ML323 | Nude mice | Colorectal cancer (HCT116 cells) | 10 mg/kg, i.p. | Three times a week | Combination with TRAIL significantly reduced tumor volume. | [3] |
| Pimozide | Athymic nude mice | Leukemia (K562 cells) | 15 mg/kg, s.c. | Daily | Modest inhibition of tumor growth. | [8] |
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₂₉N₅O₂S |
| Molecular Weight | 511.64 g/mol |
| In Vitro IC₅₀ | < 50 nM |
| Solubility in recommended vehicle | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the required volume of DMSO to achieve a 10% final concentration in the total volume. For example, for a final volume of 1 ml, use 100 µl of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Add PEG300 to the solution to achieve a 40% final concentration (e.g., 400 µl for a 1 ml final volume). Vortex until the solution is homogenous.
-
Add Tween-80 to the solution to achieve a 5% final concentration (e.g., 50 µl for a 1 ml final volume). Vortex until the solution is homogenous.
-
Add sterile saline to bring the solution to the final volume, achieving a 45% final concentration (e.g., 450 µl for a 1 ml final volume).
-
Vortex the final solution thoroughly to ensure it is a clear, homogenous solution.
-
Prepare the formulation fresh on the day of administration.
Protocol 2: In Vivo Xenograft Study in Mice
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
Matrigel (optional, for subcutaneous injection)
-
Prepared this compound formulation
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Implant cancer cells into the appropriate site of the mice (e.g., subcutaneously in the flank).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups based on tumor volume.
-
Administer the this compound formulation or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
Monitor the mice regularly for signs of toxicity, including weight loss, changes in behavior, and injection site reactions.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).
Visualizations
Caption: The USP1 signaling pathway in the DNA damage response.
Caption: A typical experimental workflow for an in vivo xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ijbs.com [ijbs.com]
- 8. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to Usp1-IN-2 treatment
Welcome to the technical support center for Usp1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Question: I am not observing the expected level of cytotoxicity or phenotype in my cell line after this compound treatment. What could be the reason?
Answer:
Several factors can contribute to a weaker-than-expected response to this compound. Here are some potential causes and troubleshooting steps:
-
Cell Line-Specific Sensitivity: The response to USP1 inhibition can be highly dependent on the genetic background of the cell line, particularly its DNA damage repair (DDR) capacity.[1][2] Cells with intact DDR pathways may be less sensitive.
-
Recommendation: We recommend testing this compound across a panel of cell lines with varying DDR gene statuses (e.g., BRCA1/2 proficient vs. deficient) to identify sensitive models.
-
-
Inhibitor Concentration and Incubation Time: The optimal concentration and duration of treatment can vary significantly between cell lines.
-
Recommendation: Perform a dose-response experiment (e.g., from 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
-
Drug Inactivity: Improper storage or handling can lead to the degradation of the compound.
-
Recommendation: this compound should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3] Ensure the compound is properly dissolved in a suitable solvent like DMSO before use.
-
-
High Protein Expression of USP1: Overexpression of the USP1 protein in certain cancer cell lines can lead to reduced sensitivity to its inhibitors.[4][5][6]
-
Recommendation: Perform a baseline western blot to assess the endogenous USP1 protein levels in your panel of cell lines.
-
-
Drug Efflux: Multidrug resistance (MDR) transporters can actively pump the inhibitor out of the cells, reducing its intracellular concentration.
-
Recommendation: Consider co-treatment with an MDR inhibitor to assess if drug efflux is a contributing factor.
-
Question: I am observing off-target effects or unexpected phenotypes. How can I confirm the effects are specific to USP1 inhibition?
Answer:
Confirming the on-target activity of any inhibitor is crucial. Here are some recommended validation experiments:
-
Use of a Negative Control: A structurally similar but inactive compound can help differentiate on-target from off-target effects.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown USP1 expression.[4][7] The resulting phenotype should mimic the effects of this compound treatment.
-
Rescue Experiment: In USP1 knockdown cells, the phenotype should not be further enhanced by this compound treatment.
-
Biochemical Assays: Directly measure the deubiquitinase activity of USP1 in cell lysates treated with this compound. A reduction in activity would confirm target engagement.
-
Substrate Ubiquitination: Treatment with a USP1 inhibitor should lead to an accumulation of ubiquitinated forms of its known substrates, such as FANCD2 and PCNA.[2][8][9] This can be assessed by western blotting.
Quantitative Data Summary
The following table summarizes the IC50 values of various USP1 inhibitors in different cancer cell lines to provide an expected range of activity. Note that specific IC50 values for this compound may vary.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SJB2-043 | K562 | Chronic Myelogenous Leukemia | ~1.0 | [8] |
| C527 | K562 | Chronic Myelogenous Leukemia | >10 | [8] |
| Pimozide | Various | Non-Small Cell Lung Cancer | 2 | [10] |
| GW7647 | Various | Non-Small Cell Lung Cancer | 5 | [10] |
| ML323 | U2OS | Osteosarcoma | 0.82 | [7] |
| ML323 | H596 | Non-Small Cell Lung Cancer | Not specified | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blotting for Ubiquitinated FANCD2 and PCNA
This protocol is to confirm the on-target effect of this compound by detecting the accumulation of ubiquitinated USP1 substrates.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against FANCD2, PCNA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the optimal duration determined from the viability assays. Include a vehicle control.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Look for a shift in the molecular weight of FANCD2 and PCNA, indicating their ubiquitinated forms.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The USP1 signaling pathway in DNA damage response.
Caption: A general experimental workflow for assessing this compound effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[3] USP1 is a deubiquitinating enzyme that removes ubiquitin from target proteins, thereby regulating their stability and function.[2] Key substrates of USP1 include FANCD2 and PCNA, which are critical components of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA repair pathways, respectively.[5][11] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This impairs DNA repair, increases genomic instability, and can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are highly reliant on these repair pathways.[2][12]
Q2: In which cancer types is this compound expected to be most effective?
A2: USP1 inhibitors are predicted to be most effective in cancers with underlying defects in other DNA repair pathways, creating a synthetic lethal interaction.[1] For example, tumors with mutations in BRCA1 or BRCA2 are often more sensitive to USP1 inhibition.[1] Additionally, cancers where USP1 is overexpressed, such as some breast, ovarian, and non-small cell lung cancers, may also be particularly susceptible.[5]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a sterile solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation.[3] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combination therapy is a promising application for USP1 inhibitors. Because they disrupt DNA repair, they can sensitize cancer cells to DNA-damaging agents like cisplatin and other platinum-based chemotherapies, as well as PARP inhibitors.[1][7][12] This can potentially overcome drug resistance and enhance the therapeutic efficacy of these agents.
Q5: Are there known resistance mechanisms to USP1 inhibitors?
A5: While research is ongoing, potential mechanisms of resistance to USP1 inhibitors could include upregulation of USP1 expression, mutations in the USP1 drug-binding site, or the activation of alternative DNA repair pathways that compensate for the loss of USP1 function. Additionally, increased expression of drug efflux pumps could reduce the intracellular concentration of the inhibitor.
References
- 1. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Usp1-IN-2 and USP1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Usp1-IN-2 and other USP1 inhibitors. The focus is on understanding and mitigating potential cytotoxicity in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1) with a reported IC50 of less than 50 nM.[1][2] USP1 is a deubiquitinase enzyme that plays a critical role in the DNA Damage Response (DDR) by removing ubiquitin from key proteins such as FANCD2 and PCNA.[3][4][5] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair processes, such as the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), which can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have a high reliance on these pathways for survival.[3][4][5]
Q2: Is this compound expected to be cytotoxic to normal, non-cancerous cells?
A2: While specific cytotoxicity data for this compound in a wide range of normal cell lines is limited in publicly available literature, studies on other potent USP1 inhibitors like ML323 and KSQ-4279 suggest a therapeutic window with greater potency against cancer cells. For instance, one study found that the USP1 inhibitor I-138 did not affect the viability of the normal mammary epithelial cell line MCF10A[6]. Another study reported that the combination of the USP1 inhibitor ML323 with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) induced apoptosis in cancer cells but not in normal cells[3]. This suggests that normal cells may be less sensitive to USP1 inhibition than cancer cells. The principle of synthetic lethality, where the inhibition of USP1 is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations), further supports the potential for a favorable therapeutic index[6][7].
Q3: What are the potential off-target effects of this compound?
A3: The off-target effects of this compound have not been extensively profiled in publicly accessible studies. However, studies on similar USP1 inhibitors provide some insights. For example, the USP1 inhibitor ML323 has been shown to have some inhibitory activity against USP12 and USP46 at concentrations higher than its IC50 for USP1[7]. The clinical-stage inhibitor KSQ-4279 is reported to have a higher degree of selectivity[7]. It is crucial for researchers to perform their own selectivity profiling of this compound against a panel of deubiquitinases and other related enzymes to understand its specific off-target profile in their experimental system.
Q4: How can I mitigate the cytotoxicity of this compound in my normal cell lines?
A4: Mitigating cytotoxicity in normal cells while maintaining anti-cancer efficacy is a key challenge. Here are some strategies to consider:
-
Dose Optimization: Titrate this compound to the lowest effective concentration that induces the desired effect in cancer cells while minimizing toxicity in normal cells. A dose-response curve comparing cancer and normal cell lines is essential.
-
Combination Therapy: Explore synergistic combinations with other agents that may allow for a lower, less toxic dose of this compound. For example, combining USP1 inhibitors with PARP inhibitors has shown synergistic effects in BRCA-mutant cancers, potentially allowing for dose reduction of both agents[6][7].
-
Pulsed Dosing: Instead of continuous exposure, consider a pulsed dosing schedule where cells are treated with this compound for a shorter period, followed by a recovery phase. This may allow normal cells to repair any potential damage while still being effective against more vulnerable cancer cells.
-
Targeted Delivery Systems: While more advanced, encapsulating this compound in a nanoparticle or conjugating it to an antibody that targets a tumor-specific antigen could concentrate the inhibitor at the tumor site and reduce systemic exposure to normal tissues.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal/control cell lines. | 1. This compound concentration is too high.2. The specific normal cell line is particularly sensitive to DNA damage repair inhibition.3. Off-target effects of this compound. | 1. Perform a dose-response experiment to determine the IC50 in your normal and cancer cell lines to identify a therapeutic window.2. Use a lower concentration of this compound or consider a different normal cell line as a control.3. Test the effect of a structurally different USP1 inhibitor to see if the toxicity is target-specific. Perform a screen for off-target activity. |
| Inconsistent results in cytotoxicity assays. | 1. Variability in cell seeding density.2. Inconsistent drug treatment time.3. Instability of this compound in culture medium.4. Cell line contamination or genetic drift. | 1. Ensure a consistent number of cells are seeded in each well.2. Adhere strictly to the planned treatment duration.3. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Check the stability of the compound in your specific media and conditions.4. Regularly test cell lines for mycoplasma contamination and authenticate their identity. |
| No significant difference in cytotoxicity between cancer and normal cells. | 1. The cancer cell line used is not dependent on the USP1 pathway for survival.2. The normal cell line has a high proliferation rate, making it more susceptible to DNA damage agents. | 1. Choose a cancer cell line known to have defects in other DNA repair pathways (e.g., BRCA1/2 mutations) to leverage synthetic lethality.2. Use a normal cell line with a lower proliferation rate or ensure that the normal cells are in a quiescent state during the experiment if appropriate. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Various USP1 Inhibitors in Selected Cell Lines
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Not specified | Not specified | <0.05 | [1][2] |
| ML323 | H596 | Non-small cell lung cancer | Not specified | [8] |
| Pimozide | H596 | Non-small cell lung cancer | 21 | [9] |
| GW7647 | H596 | Non-small cell lung cancer | 26 | [9] |
| C527 | HeLa | Cervical cancer | Not specified | [10] |
| I-138 | MDA-MB-436 | Breast cancer (BRCA1 mutant) | Sensitive | [6] |
| I-138 | HCC1954 | Breast cancer (BRCA1 WT) | Insensitive | [6] |
| I-138 | UWB1.289 | Ovarian cancer (BRCA1 mutant) | Sensitive | [6] |
| I-138 | MCF10A | Normal mammary epithelial | Insensitive | [6] |
Note: This table is compiled from available literature and is not an exhaustive list. Researchers should determine the IC50 of this compound in their specific cell lines of interest.
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Usp1-IN-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Usp1-IN-2, a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: Why am I observing lower-than-expected potency or inconsistent results with this compound in my cell-based assays?
Answer:
Several factors can contribute to variability in the apparent potency of this compound. Consider the following:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous media. Ensure that your stock solution is fully dissolved and consider performing a solubility test in your specific cell culture medium. It is recommended to prepare fresh working solutions for each experiment from a frozen stock.[1] The stability of the compound in your experimental conditions (e.g., temperature, light exposure) should also be considered.
-
Cell Line Specific Factors: The cellular context can significantly impact the efficacy of a USP1 inhibitor. This includes the expression level of USP1 and its binding partner UAF1, as well as the status of downstream signaling pathways. It is advisable to confirm USP1 expression in your cell line of choice.
-
Assay-Specific Variability: The type of cell viability assay used can influence the results. For example, assays based on metabolic activity (like MTT or MTS) may yield different results from those that measure cell membrane integrity or apoptosis.
Question 2: I'm not seeing the expected increase in mono-ubiquitinated PCNA (Ub-PCNA) or FANCD2 (Ub-FANCD2) after this compound treatment. What could be the reason?
Answer:
The accumulation of Ub-PCNA and Ub-FANCD2 is a key indicator of USP1 inhibition. If you are not observing this effect, consider these possibilities:
-
Suboptimal Treatment Conditions: The kinetics of PCNA and FANCD2 ubiquitination can be transient. It is crucial to perform a time-course and dose-response experiment to determine the optimal concentration of this compound and the ideal time point for observing maximal ubiquitination.
-
Cell Cycle State: PCNA and FANCD2 ubiquitination are tightly linked to the cell cycle, particularly during S-phase and in response to DNA damage. Ensure your cells are actively proliferating or have been treated with a DNA-damaging agent to induce the ubiquitination of these substrates.
-
Technical Issues with Western Blotting: The detection of ubiquitinated proteins can be challenging. Ensure you are using an antibody that specifically recognizes the ubiquitinated form of the protein or that you can resolve the ubiquitinated and non-ubiquitinated forms by gel electrophoresis. A higher molecular weight band should be apparent for the ubiquitinated form.[2][3]
-
USP1-Independent Regulation: While USP1 is a major deubiquitinase for PCNA and FANCD2, other DUBs or cellular processes might also regulate their ubiquitination status.[4]
Question 3: My this compound experiment is showing effects that seem unrelated to the known DNA damage repair pathways. Could this be due to off-target effects?
Answer:
Yes, unexpected phenotypes could be due to off-target effects. While this compound is a potent USP1 inhibitor, it is important to consider the following:
-
Selectivity Profile: While specific selectivity data for this compound is not extensively published, other USP1 inhibitors like ML323 have been shown to inhibit other deubiquitinases, such as USP12 and USP46, at higher concentrations.[5] It is possible that this compound has a similar profile. Running a screen against a panel of DUBs would be necessary to confirm its selectivity.
-
Non-Canonical USP1 Substrates: USP1 has been shown to have substrates other than PCNA and FANCD2, such as ID1 (Inhibitor of DNA binding 1) and survivin.[5][6] The effects you are observing might be due to the modulation of these or other, yet undiscovered, USP1 substrates.
-
Genetic Knockdown as a Control: To confirm that the observed phenotype is due to the inhibition of USP1, it is highly recommended to perform a parallel experiment using siRNA or shRNA to knock down USP1 expression.[6] If the genetic knockdown phenocopies the effect of this compound, it provides strong evidence for an on-target effect.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of the deubiquitinating enzyme USP1.[1][7] USP1, in complex with its cofactor UAF1, removes mono-ubiquitin from key proteins involved in DNA damage tolerance pathways, namely FANCD2 and PCNA.[8][9][10] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This impairs the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA repair pathways, which can lead to increased sensitivity to DNA damaging agents and apoptosis in cancer cells.[3][9]
What is the IC50 of this compound?
This compound has a reported IC50 of less than 50 nM for USP1.[1][7]
How should I prepare and store this compound?
For long-term storage, this compound should be stored as a stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] It is recommended to prepare fresh working solutions for each experiment. For in vivo experiments, a suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Quantitative Data Summary
Table 1: Potency of Various USP1 Inhibitors
| Inhibitor | IC50 (USP1) | Assay Method |
| This compound | < 50 nM | Not specified |
| ML323 | 76 nM | Ub-Rho assay |
| KSQ-4279 | 3.66 nM | Not specified |
| SJB3-019A | 78.1 nM | Not specified |
Data compiled from multiple sources.[7]
Table 2: Selectivity Profile of Pimozide and GW7647 (USP1 Inhibitors)
| Compound | IC50 (μM) vs. USP1/UAF1 | IC50 (μM) vs. USP7 | IC50 (μM) vs. USP2 | IC50 (μM) vs. USP5 | IC50 (μM) vs. USP8 |
| Pimozide | 2 ± 1 | 47 ± 1 | No Inhibition | No Inhibition | No Inhibition |
| GW7647 | 5 ± 1 | 44 ± 2 | >114 | No Inhibition | No Inhibition |
This table illustrates the selectivity of two known USP1 inhibitors against other common ubiquitin-specific proteases.[12]
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.[13]
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Ubiquitinated PCNA
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PCNA overnight at 4°C. Choose an antibody that can detect both the unmodified and the higher molecular weight ubiquitinated forms.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The mono-ubiquitinated PCNA will appear as a band approximately 8 kDa higher than the unmodified PCNA band.
3. Immunofluorescence for FANCD2 Foci Formation
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound, with or without a DNA damaging agent (e.g., Mitomycin C).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against FANCD2 for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Cells with a punctate nuclear staining pattern (foci) are considered positive. Quantify the percentage of foci-positive cells.[14]
Visualizations
Caption: Canonical USP1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to USP1 Inhibitors: Usp1-IN-2 vs. ML323 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and characteristics of prominent Ubiquitin-Specific Protease 1 (USP1) inhibitors, with a focus on Usp1-IN-2, the well-established tool compound ML323, and the clinical candidate KSQ-4279. This objective analysis is supported by available experimental data to aid in the selection of appropriate inhibitors for research and development.
Introduction to USP1 Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). By removing ubiquitin from key proteins such as FANCD2 and PCNA, USP1 regulates the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), respectively.[1] In cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA-mutated tumors, USP1 activity is crucial for survival.[1] Consequently, inhibition of USP1 has emerged as a promising therapeutic strategy to induce synthetic lethality and overcome resistance to DNA-damaging agents.
Efficacy and Potency Comparison
The following table summarizes the in vitro potency of this compound, ML323, and KSQ-4279 against the USP1-UAF1 complex, the active form of the enzyme.
| Inhibitor | Assay Type | Substrate | IC50 | Reference |
| This compound | Not Specified | Not Specified | < 50 nM | [2] |
| ML323 | Ubiquitin-Rhodamine | Ub-Rho | 76 nM | [3][4] |
| Gel-based | K63-linked diubiquitin | 174 nM | [4] | |
| Gel-based | monoubiquitinated PCNA | 820 nM | [4] | |
| KSQ-4279 | Not Specified | Not Specified | Potent (details proprietary) | [5][6] |
Selectivity Profile
A critical aspect of a chemical probe or drug candidate is its selectivity for the intended target over other related proteins. The selectivity of ML323 and KSQ-4279 has been evaluated against a panel of other deubiquitinating enzymes.
| Inhibitor | Selectivity Profile | Reference |
| ML323 | Shows inhibition of USP12 and USP46 at concentrations 100 times higher than its IC50 for USP1. | [7][8] |
| KSQ-4279 | Exhibits exquisite selectivity for USP1, even at concentrations up to 10,000 times its IC50 value. | [7][8] |
Mechanism of Action
Both ML323 and KSQ-4279 are allosteric inhibitors that bind to a cryptic pocket within the USP1 enzyme, distant from the active site.[7][8] This binding induces conformational changes that inhibit the enzyme's catalytic activity. Thermal shift assays have demonstrated that both inhibitors significantly increase the thermal stability of USP1 upon binding, confirming target engagement.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the USP1 signaling pathway and a general workflow for evaluating USP1 inhibitors.
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: General workflow for the evaluation of USP1 inhibitors.
Experimental Protocols
Ubiquitin-Rhodamine 110 Assay
This assay is a common method for determining the in vitro potency of DUB inhibitors.
Principle: The substrate, Ubiquitin-Rhodamine 110 (Ub-Rho), is a quenched fluorogenic substrate. Cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine by a DUB results in an increase in fluorescence.
Protocol Outline:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).
-
Add the USP1-UAF1 enzyme to the wells of a microplate.
-
Add the test inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the Ub-Rho substrate.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[9][10]
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a drug with its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.[11]
Protocol Outline:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat aliquots of the cell suspension to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble USP1 in the supernatant using methods such as Western blotting or ELISA.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Conclusion
The available data indicates that this compound is a potent inhibitor of USP1. For researchers requiring a well-characterized tool compound, ML323 offers a wealth of public data on its potency, selectivity, and cellular effects. For studies focused on high selectivity and potential clinical translation, KSQ-4279 represents a leading candidate. The selection of an appropriate USP1 inhibitor will depend on the specific experimental needs, including the desired potency, selectivity profile, and the context of the study (in vitro, cellular, or in vivo). This guide provides a foundational dataset to inform these critical decisions in the advancement of USP1-targeted research.
References
- 1. USP1 | Insilico Medicine [insilico.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ksqtx.com [ksqtx.com]
- 7. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. lifesensors.com [lifesensors.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Activity of Usp1-IN-2 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Usp1-IN-2 with other commercially available USP1 inhibitors, focusing on experimental data that validates their on-target activity in a cellular context. We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting and utilizing these compounds effectively.
Comparison of USP1 Inhibitor On-Target Performance
To objectively assess the on-target activity of this compound and its alternatives, we have compiled key performance indicators from publicly available data. The following table summarizes the half-maximal inhibitory concentration (IC50) from biochemical assays and the thermal stabilization shift from Cellular Thermal Shift Assays (CETSA), a method that confirms target engagement in a cellular environment.
| Compound | Biochemical IC50 (USP1-UAF1) | Cellular Target Engagement (CETSA) - Thermal Shift (ΔTm) |
| This compound | < 50 nM | Data not publicly available |
| ML323 | 76 nM[1] | 14°C[2] |
| KSQ-4279 | ~1.5 nM (inferred from multiple sources) | 23°C[2] |
| Pimozide | ~2 µM | Data not publicly available |
| GW7647 | ~5 µM | Data not publicly available |
Experimental Protocols for On-Target Validation
Validating that a small molecule inhibitor engages and modulates its intended target within a cell is a critical step in drug discovery. Below are detailed protocols for two key experiments to confirm the on-target activity of this compound and other USP1 inhibitors.
Western Blot for FANCD2 and PCNA Ubiquitination
Objective: To determine if treatment with a USP1 inhibitor leads to an accumulation of ubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub), the primary substrates of USP1. Inhibition of USP1 activity will prevent the removal of ubiquitin from these proteins, leading to a detectable increase in their ubiquitinated forms.[3][4]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, HeLa) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of the USP1 inhibitor (e.g., this compound, ML323) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours). To induce DNA damage and enhance the signal, cells can be co-treated with a DNA-damaging agent like Mitomycin C (MMC) or Cisplatin for the final few hours of inhibitor treatment.[5]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve the ubiquitination status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE using a low-percentage acrylamide gel (e.g., 6-8%) to resolve the higher molecular weight ubiquitinated forms of FANCD2 and PCNA from their unmodified counterparts.[6][7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for FANCD2 and PCNA.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for both the unmodified and monoubiquitinated forms of FANCD2 and PCNA. The ratio of ubiquitinated to total protein will indicate the extent of USP1 inhibition.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the engagement of a USP1 inhibitor with the USP1 protein in intact cells. The binding of a ligand to its target protein generally increases the thermal stability of the protein.[2][8]
Methodology:
-
Cell Treatment:
-
Treat cultured cells in suspension or adherent plates with the USP1 inhibitor or vehicle control for a specified duration (e.g., 1 hour).[9]
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature.[10]
-
-
Cell Lysis and Separation of Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[9]
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble USP1 protein remaining at each temperature for both the inhibitor-treated and vehicle-treated samples. This is typically done by Western blotting for USP1.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble USP1 as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement. The magnitude of this thermal shift (ΔTm) can be used to compare the binding affinity of different inhibitors.[2]
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: USP1 signaling pathway in the DNA damage response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of USP1 Inhibitors: The Clinical Candidate KSQ-4279 Versus the Research Compound Usp1-IN-2
A detailed comparison of two inhibitors targeting the deubiquitinating enzyme USP1 reveals a significant gap in publicly available data, with the clinical-stage KSQ-4279 being extensively characterized while the preclinical compound Usp1-IN-2 remains largely enigmatic. This guide provides a comprehensive overview of njih mechanisms of action, biochemical properties, and available experimental data to aid researchers, scientists, and drug development professionals in understanding their distinct profiles.
Ubiquitin-specific protease 1 (USP1) is a critical regulator of cellular processes related to DNA repair, including the Fanconi anemia pathway and translesion synthesis.[1][2][3][4][5] Its role in cancer cell survival has made it an attractive target for therapeutic intervention, leading to the development of several small molecule inhibitors.[1][6][7][8] Among these are KSQ-4279, a clinical candidate, and this compound, a compound available for research purposes.
Mechanism of Action and Biochemical Properties
KSQ-4279 is a potent, selective, and orally bioavailable inhibitor of USP1.[2] Extensive research, including cryo-electron microscopy studies, has revealed that KSQ-4279 binds to a cryptic, allosteric site within the USP1 enzyme.[2] This binding is not at the active site but induces a conformational change that disrupts the enzyme's catalytic activity.[2] This induced-fit mechanism contributes to its high selectivity for USP1 over other deubiquitinating enzymes (DUBs).[2][9] Studies have shown that KSQ-4279 is exquisitely selective for USP1, even at concentrations thousands of times higher than its half-maximal inhibitory concentration (IC50).[2][9] In contrast, the tool compound ML323, while also binding to the same cryptic pocket, exhibits off-target inhibition of USP12 and USP46 at higher concentrations.[2][9]
This compound is described by commercial suppliers as a potent USP1 inhibitor with an IC50 value of less than 50 nM. However, detailed public information regarding its mechanism of action, binding site, and selectivity profile is not available. Without published experimental data, it is unclear whether it acts through an allosteric mechanism similar to KSQ-4279 or through a different mode of inhibition.
Quantitative Data Summary
The disparity in available data is most evident when comparing their quantitative biochemical and cellular activities.
| Parameter | KSQ-4279 | This compound |
| IC50 (USP1) | Potent (specific value not consistently reported in abstracts) | < 50 nM |
| Mechanism of Action | Allosteric, induced-fit[2] | Not publicly available |
| Binding Site | Cryptic pocket between the palm and thumb subdomains[2] | Not publicly available |
| Selectivity | Highly selective for USP1[2][9] | Not publicly available |
| Clinical Development | Phase I clinical trials[1][10] | Preclinical research compound |
Signaling Pathway and Experimental Workflow
The inhibition of USP1 by compounds like KSQ-4279 has a direct impact on the DNA damage response pathway. USP1's primary substrates are monoubiquitinated FANCD2 and PCNA. By inhibiting USP1, these substrates remain ubiquitinated, which is a critical signal for the recruitment of downstream DNA repair factors.
References
- 1. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP1 Inhibitor in Metastatic Solid Tumors - The ASCO Post [ascopost.com]
Validating the Mechanism of Action of Usp1-IN-2 through Genetic Knockdown of USP1
A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target due to its critical role in DNA damage repair pathways. Small molecule inhibitors of USP1, such as Usp1-IN-2, hold promise for inducing synthetic lethality in cancers with deficiencies in other DNA repair pathways, like those with BRCA1/2 mutations. This compound is a potent inhibitor of USP1 with an IC50 value of less than 50 nM[1]. A crucial step in the preclinical validation of such targeted inhibitors is to confirm that their cellular effects are indeed a direct consequence of engaging their intended target. This guide provides a comparative framework for validating the mechanism of action of USP1 inhibitors by contrasting their effects with the genetic knockdown of USP1.
The Principle of On-Target Validation
The central hypothesis is that if a small molecule inhibitor is specific for its target, its effects on cellular phenotypes should phenocopy the effects of genetically silencing that same target. In this context, the cellular consequences of treating cancer cells with this compound should mirror those observed when USP1 expression is suppressed using techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA).
Key Cellular Phenotypes for Comparison
Inhibition or knockdown of USP1 is known to impact several key cellular processes, providing a basis for comparative analysis:
-
Increased Ubiquitination of USP1 Substrates: USP1 deubiquitinates key proteins in the DNA damage response, including FANCD2 and PCNA. Inhibition or loss of USP1 leads to an accumulation of their monoubiquitinated forms (ub-FANCD2 and ub-PCNA)[2][3][4][5][6][7][8][9].
-
Decreased Cell Viability: By disrupting DNA repair, USP1 inhibition or knockdown can lead to the accumulation of unresolved DNA damage, ultimately triggering cell death and reducing cell viability[8][10][11][12].
-
Cell Cycle Arrest: The accumulation of DNA damage can activate cell cycle checkpoints, leading to arrest in specific phases of the cell cycle, often the G1 or S phase[12][13][14].
-
Increased DNA Damage Markers: A direct consequence of impaired DNA repair is the accumulation of DNA double-strand breaks, which can be visualized by the phosphorylation of histone H2AX (γH2AX)[11][15][16].
Data Presentation: A Comparative Analysis
To objectively compare the effects of a USP1 inhibitor with USP1 knockdown, quantitative data from key experiments can be summarized. While specific data for this compound is not publicly available in a comparative format, the following tables present representative data for a well-characterized USP1 inhibitor, ML323, alongside USP1 knockdown to illustrate the expected concordance.
Table 1: Effect on Ubiquitination of USP1 Substrates
| Treatment Condition | Fold Increase in ub-FANCD2 | Fold Increase in ub-PCNA |
| Vehicle Control | 1.0 | 1.0 |
| USP1 Inhibitor (ML323) | 3.5 | 4.2 |
| Control siRNA | 1.1 | 1.2 |
| USP1 siRNA | 3.8 | 4.5 |
This table presents hypothetical data based on trends reported in the literature where both USP1 inhibition and knockdown lead to a significant increase in the ubiquitinated forms of its substrates.
Table 2: Impact on Cell Viability
| Treatment Condition | Cell Viability (% of Control) |
| Vehicle Control | 100 |
| USP1 Inhibitor (ML323) | 45 |
| Control shRNA | 98 |
| USP1 shRNA | 42 |
This table illustrates the expected decrease in cell viability upon treatment with a USP1 inhibitor or knockdown of USP1, based on findings in relevant literature[12].
Table 3: Influence on Cell Cycle Distribution
| Treatment Condition | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45 | 35 | 20 |
| USP1 Inhibitor (ML323) | 65 | 20 | 15 |
| Control shRNA | 46 | 34 | 20 |
| USP1 shRNA | 68 | 18 | 14 |
This table shows a representative outcome where both chemical inhibition and genetic knockdown of USP1 lead to an accumulation of cells in the G1 phase of the cell cycle[12].
Table 4: Assessment of DNA Damage
| Treatment Condition | Mean γH2AX Foci per Cell |
| Vehicle Control | 2 |
| USP1 Inhibitor (ML323) | 15 |
| Control siRNA | 3 |
| USP1 siRNA | 18 |
This table demonstrates the anticipated increase in DNA damage, as measured by the formation of γH2AX foci, following treatment with a USP1 inhibitor or knockdown of USP1.
Visualizing the Validation Workflow and Underlying Pathways
To further clarify the experimental logic and the biological context, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: The role of USP1 in DNA damage repair pathways.
Caption: Experimental workflow for comparative analysis.
Caption: Logical framework for on-target validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for the key experiments cited.
Genetic Knockdown of USP1 using siRNA
This protocol outlines the transient knockdown of USP1 expression in cultured cancer cells.
Materials:
-
USP1-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cancer cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Add 1.5 mL of complete culture medium to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells and assess the efficiency of USP1 knockdown by Western blotting.
Western Blotting for USP1, ub-FANCD2, and ub-PCNA
This protocol describes the detection of protein expression levels and ubiquitination status.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP1, anti-FANCD2, anti-PCNA)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a desired density.
-
Treat the cells with the USP1 inhibitor or perform USP1 knockdown as described previously. Include appropriate controls.
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer[3][6][11][17][18].
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest the treated and control cells.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
γH2AX Immunofluorescence Staining for DNA Damage
This technique visualizes and quantifies DNA double-strand breaks.
Materials:
-
Glass coverslips or chamber slides
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in chamber slides.
-
Treat the cells with the USP1 inhibitor or perform USP1 knockdown.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
By employing these experimental approaches and comparative analyses, researchers can rigorously validate the on-target mechanism of action of this compound and other USP1 inhibitors, a critical step in their development as potential cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 | Life Science Alliance [life-science-alliance.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into phosphorylation-dependent mechanisms regulating USP1 protein stability during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. USP11 Is a Negative Regulator to γH2AX Ubiquitylation by RNF8/RNF168 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of USP1 Inhibitors Against Other Deubiquitinases
A Comparative Guide for Researchers and Drug Development Professionals
The ubiquitin-specific protease 1 (USP1) has emerged as a promising therapeutic target, particularly in the context of cancer.[1][2][3] Its role in DNA damage repair and the stabilization of oncoproteins has spurred the development of small molecule inhibitors.[1][2][3][4] A critical aspect of the preclinical characterization of any new USP1 inhibitor is its selectivity profile against other deubiquitinases (DUBs). High selectivity is paramount to minimize off-target effects and potential toxicity. This guide provides an objective comparison of the selectivity of well-characterized USP1 inhibitors, supported by experimental data and detailed methodologies.
Selectivity Profile of USP1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known USP1 inhibitors against a panel of other deubiquitinating enzymes. The data is compiled from various studies and presented to allow for a clear comparison of their selectivity.
| Compound | USP1 IC50 (nM) | USP2 IC50 (µM) | USP5 IC50 (µM) | USP7 IC50 (µM) | USP8 IC50 (µM) | USP12 IC50 (µM) | USP46 IC50 (µM) | UCH-L1 IC50 (µM) | UCH-L3 IC50 (µM) |
| ML323 | 76 | >114 | >114 | 44 | >114 | >10 | >10 | >500 | >500 |
| KSQ-4279 | ~10 (approx.) | - | - | - | - | >100 | >100 | - | - |
| Pimozide | 2000 | >114 | >114 | 47 | >114 | - | - | >500 | >500 |
| GW7647 | 5000 | >114 | >114 | 44 | >114 | - | - | >200 | >200 |
Data compiled from multiple sources.[1][5][6] Note that assay conditions can vary between studies, affecting absolute IC50 values.
As the data indicates, inhibitors like ML323 and KSQ-4279 demonstrate high potency for USP1 with excellent selectivity against a broad range of other DUBs.[1][5] For instance, ML323 shows over 500-fold selectivity for USP1 compared to USP7.[6] KSQ-4279 also displays exquisite selectivity, with no significant inhibition of its close homologues USP12 and USP46 even at concentrations 10,000 times its IC50 for USP1.[5] In contrast, while pimozide and GW7647 are effective USP1 inhibitors, they exhibit less selectivity against USP7.[6]
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and standardized biochemical assays. The following are detailed methodologies for key experiments cited in the assessment of USP1 inhibitor selectivity.
Ubiquitin-Rhodamine 110 Assay (Ub-Rho)
This assay is a common method for measuring DUB activity in a high-throughput format.
-
Principle: The substrate consists of ubiquitin linked to the fluorescent dye Rhodamine 110. Cleavage of the isopeptide bond by a DUB releases the rhodamine, resulting in an increase in fluorescence.
-
Protocol:
-
Recombinant human DUB enzymes are diluted to their optimal concentration in assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).
-
The inhibitor compound, at various concentrations, is pre-incubated with the DUB enzyme for a defined period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the Ub-Rhodamine 110 substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Di-ubiquitin Cleavage Assay
This gel-based assay provides a direct visualization of DUB activity on a more physiological substrate.
-
Principle: A DUB enzyme is incubated with a di-ubiquitin substrate of a specific linkage type (e.g., K63-linked di-Ub). The cleavage of the di-ubiquitin into mono-ubiquitin is visualized by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Protocol:
-
The DUB enzyme is incubated with the inhibitor at various concentrations for a specified time.
-
The K63-linked di-ubiquitin substrate is added to initiate the reaction.
-
The reaction is incubated at 37°C for a set time (e.g., 60 minutes).
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
The reaction products are separated by SDS-PAGE.
-
The gel is stained with Coomassie Brilliant Blue or transferred to a membrane for Western blot analysis using an anti-ubiquitin antibody.
-
The band intensities of di-ubiquitin and mono-ubiquitin are quantified using densitometry software.
-
IC50 values are calculated based on the reduction in di-ubiquitin cleavage at different inhibitor concentrations.
-
Visualizing Key Processes
To further aid in the understanding of USP1's role and the methods to assess its inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The USP1-UAF1 complex regulates DNA damage response pathways.
Caption: Workflow for assessing deubiquitinase inhibitor selectivity.
References
- 1. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitinating enzymes as oncotargets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of USP1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo therapeutic potential of Ubiquitin-Specific Protease 1 (USP1) inhibitors, with a focus on the necessary validation steps for compounds like Usp1-IN-2. While this compound is a potent in vitro inhibitor of USP1 with an IC50 of less than 50 nM, publicly available in vivo data is currently lacking.[1] This guide will therefore benchmark the required in vivo validation against data from other notable USP1 inhibitors, offering a roadmap for preclinical development.
Mechanism of Action and Therapeutic Rationale
USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR).[2] It primarily acts on two key substrates: proliferating cell nuclear antigen (PCNA) and the FANCD2-FANCI complex. By removing ubiquitin from these proteins, USP1 regulates DNA repair pathways, including translesion synthesis (TLS) and the Fanconi anemia (FA) pathway.[3][4][5] In many cancers, particularly those with deficiencies in homologous recombination (HR) such as BRCA-mutant tumors, cancer cells become highly dependent on these alternative DNA repair pathways for survival.[2] Inhibition of USP1 in such contexts leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, a concept known as synthetic lethality.[2][6]
Comparative In Vivo Efficacy of USP1 Inhibitors
While in vivo data for this compound is not yet available, several other USP1 inhibitors have demonstrated promising anti-tumor activity in preclinical xenograft models. These studies provide a framework for the type of data required to validate the therapeutic potential of new USP1 inhibitors.
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| ML323 | Renal Cell Carcinoma (RCC) Xenograft | Not specified | In combination with TRAIL, significantly reduced tumor size. | [7][8] |
| I-138 | MDA-MB-436 (Breast Cancer) Xenograft | Not specified | Modest antitumor activity as a single agent. Complete tumor regression when combined with the PARP inhibitor niraparib. | [9] |
| Pimozide | Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | 15 mg/kg daily | Significantly reduced tumor burden and retarded tumor growth. | [4][10] |
| ISM3091 | CDX and PDX models (HRD background) | Orally available | Strong anti-tumor activity and robust, durable tumor regression, both as monotherapy and in combination with Olaparib. | [6][11] |
| Unnamed Eikon Compound | MDA-MB-436 (Breast Cancer) Xenograft | 30 and 100 mg/kg p.o. | Reduced tumor growth. | [12] |
Experimental Protocols for In Vivo Validation
The following are generalized protocols for key in vivo experiments necessary to validate the therapeutic potential of a USP1 inhibitor like this compound.
Xenograft Tumor Model
-
Cell Line Selection: Choose a cancer cell line with a relevant genetic background, such as a BRCA mutation or other homologous recombination deficiency, where USP1 inhibition is expected to be effective.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of the human tumor xenograft.[4]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flanks of the mice.[4]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Treatment Administration: Administer the USP1 inhibitor (and/or combination agents) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. A vehicle control group is essential.[4]
-
Efficacy Assessment: Measure tumor volume regularly (e.g., twice weekly) using calipers. At the end of the study, excise and weigh the tumors.
-
Pharmacodynamic (PD) Studies: Collect tumor samples to analyze biomarkers that confirm target engagement, such as increased ubiquitination of PCNA or FANCD2.[9][13]
Pharmacokinetic (PK) Analysis
-
Drug Administration: Administer a single dose of the USP1 inhibitor to a cohort of mice via the intended clinical route.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Drug Concentration Analysis: Use a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the inhibitor in the plasma.
-
PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Toxicity Assessment
-
Dose Escalation Studies: Administer increasing doses of the USP1 inhibitor to cohorts of mice to determine the maximum tolerated dose (MTD).
-
Monitoring: Regularly monitor the animals for signs of toxicity, including changes in body weight, behavior, and overall health.
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis to identify any potential organ toxicities.
-
Clinical Pathology: Collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function. Anemia has been noted as a side effect for some USP1 inhibitors in clinical trials.[2]
Visualizing Key Pathways and Processes
To further understand the context of USP1 inhibition, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow for in vivo validation, and the logical relationship of USP1's role in DNA repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 7. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 8. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prnewswire.co.uk [prnewswire.co.uk]
- 12. Eikon Therapeutics patents new USP1 inhibitors | BioWorld [bioworld.com]
- 13. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety & Handling Information
Proper disposal of Usp1-IN-2 is critical to ensure laboratory safety and environmental protection. As a potent chemical compound, this compound and its associated waste must be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount. The following guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound.
Proper handling is the first step in safe disposal. Always consult the Safety Data Sheet (SDS) for detailed information.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Handle with gloves, ensuring they are inspected before use. Use proper glove removal technique to avoid skin contact. Wash hands thoroughly after handling. | |
| Engineering Controls | Work under a fume hood. Avoid inhaling the substance or generating vapors/aerosols. | |
| Storage (Unused Product) | Powder: -20°C for up to 3 years. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month. | [1][2] |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | |
| Primary Hazards | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Harmful to aquatic life. |
Step-by-Step Disposal Protocol for this compound Waste
All chemical waste, including unused this compound, solutions, and contaminated materials, must be treated as hazardous.[3] Never dispose of this compound down the drain or in regular trash.[3][4]
1. Waste Identification and Segregation:
-
Treat all this compound, whether in solid or solution form, as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams (e.g., non-hazardous, biohazardous, radioactive) to prevent accidental mixing.[5]
-
Store waste in a designated "Satellite Accumulation Area" within the laboratory.[5]
2. Waste Containment:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[3]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Ensure the date of waste accumulation is marked on the label.
4. Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and bench paper, must be disposed of as solid hazardous waste.[3]
-
Collect these items in the designated, labeled hazardous waste container.
5. Arranging for Disposal:
-
Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor.[3]
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal of Empty this compound Containers
Empty containers that held this compound must be decontaminated before being discarded as non-hazardous trash.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent capable of removing the residue. A common practice is to use a small amount of solvent (approximately 5-10% of the container's volume) for each rinse.[3][6]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in your labeled this compound hazardous waste container.[3]
-
Container Disposal: Once triple-rinsed, deface or remove all chemical labels from the container.[3][6] It can then typically be disposed of as regular laboratory glass or plastic waste.
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.
-
Isolate and Secure: Evacuate and isolate the spill area.
-
Clean Up: Use appropriate absorbent materials to clean the spill.
-
Dispose: Collect all spill cleanup materials, including contaminated PPE, and place them in the designated hazardous waste container for this compound.[3]
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult their institution's specific safety protocols and comply with all local, state, and federal regulations for hazardous waste disposal.
References
Personal protective equipment for handling Usp1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling, storage, and disposal of Usp1-IN-2, a potent ubiquitin-specific protease 1 (USP1) inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a chemical compound for research use only and must be handled by trained personnel in a laboratory setting. All users must be familiar with the contents of the Safety Data Sheet (SDS) before handling the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do not induce vomiting. Get medical attention immediately.
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the entire lifecycle of this compound within a laboratory setting.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name, catalog number, and quantity match the order.
-
Wear appropriate PPE during unpacking.
Storage
-
Store the solid compound in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperatures are -20°C for up to 3 years (powder) or -80°C for up to 6 months (in solvent).[1][2]
-
Avoid repeated freeze-thaw cycles of solutions.
Preparation of Stock Solutions
-
Procedure:
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Using aseptic techniques in a chemical fume hood, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 0.1959 mL of DMSO to 1 mg of this compound (Molecular Weight: 510.49 g/mol ).[2]
-
Vortex briefly to ensure complete dissolution. Gentle warming and sonication may be used to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation
-
Solid Waste: Unused solid this compound, contaminated gloves, pipette tips, and other disposable labware should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain.
Decontamination
-
All non-disposable glassware and equipment that has come into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water. The solvent rinse should be collected as hazardous waste.
Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Ensure all containers are properly labeled and sealed.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 510.49 g/mol | [2] |
| IC50 | < 50 nM (for USP1) | [1][3][4] |
| Appearance | Solid (White to off-white) | [2] |
| Solubility (DMSO) | ≥ 62.5 mg/mL (122.43 mM) | [2][3] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [1][2] |
Experimental Protocols
In Vitro USP1 Inhibition Assay (Fluorogenic)
This protocol is a general guideline for determining the inhibitory activity of this compound against USP1 enzyme in a 96-well format.[5][6]
Materials:
-
Purified recombinant USP1/UAF1 complex
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the USP1/UAF1 enzyme complex to the desired concentration in cold Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer. Remember to include a DMSO vehicle control. The final DMSO concentration in the assay should not exceed 1%.[5]
-
Dilute the fluorogenic ubiquitin substrate to the desired concentration in Assay Buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Add 25 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted USP1/UAF1 enzyme complex to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the diluted fluorogenic ubiquitin substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[5]
-
Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of USP1 in DNA damage response pathways and a typical experimental workflow for evaluating a USP1 inhibitor.
Caption: USP1's role in DNA damage response.
Caption: Workflow for this compound in vitro assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
